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  • Product: 3-Ethynyl-1,4-dimethylpyrazole
  • CAS: 2105612-53-9

Core Science & Biosynthesis

Foundational

3-Ethynyl-1,4-dimethylpyrazole (CAS 2105612-53-9): Physicochemical Profiling, Synthetic Workflows, and Applications in cGAS Inhibitor Development

Executive Summary In modern medicinal chemistry, the design of highly specific enzyme inhibitors relies heavily on the availability of versatile, structurally rigid building blocks. 3-Ethynyl-1,4-dimethylpyrazole (also k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly specific enzyme inhibitors relies heavily on the availability of versatile, structurally rigid building blocks. 3-Ethynyl-1,4-dimethylpyrazole (also known as 3-ethynyl-1,4-dimethyl-1H-pyrazole) has emerged as a critical intermediate in the synthesis of complex therapeutics, particularly in the development of cyclic GMP-AMP synthase (cGAS) inhibitors.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, safety profile, and synthetic utility. By examining the causality behind its reactivity and its role in palladium-catalyzed cross-coupling workflows, researchers can effectively integrate this building block into advanced drug discovery pipelines.

Physicochemical Properties & Molecular Identification

The utility of 3-ethynyl-1,4-dimethylpyrazole stems from its unique structural features. The pyrazole core provides a rigid, aromatic framework capable of participating in hydrogen bonding and pi-stacking interactions within protein active sites. Crucially, the N -methylation at the 1-position prevents tautomerization, locking the molecule into a single defined isomeric state. This simplifies analytical characterization and ensures predictable binding kinetics.

The terminal ethynyl (alkyne) group at the 3-position acts as a highly reactive nucleophilic handle after deprotonation, making it an ideal candidate for Sonogashira couplings, Buchwald-type cross-couplings, and click chemistry (CuAAC).

Quantitative Data Summary
PropertyValue
Chemical Name 3-Ethynyl-1,4-dimethyl-1H-pyrazole
CAS Registry Number 2105612-53-9[1]
EC Number 843-829-0[1]
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
SMILES String C#Cc1nn(cc1C)C
Physical State Liquid (Combustible)[1]

Hazard Classification and Handling Rationale

Understanding the chemical causality behind a compound's hazard profile is essential for designing safe, self-validating laboratory protocols. According to regulatory databases, 3-ethynyl-1,4-dimethylpyrazole carries several GHS classifications[1]:

  • Flam. Liq. 4 (H227 - Combustible liquid): The relatively low molecular weight (120.15 g/mol ) and the lack of extensive intermolecular hydrogen bonding networks (due to the N -methyl group replacing the N−H donor) result in a higher vapor pressure, classifying it as a combustible liquid.

  • Eye Dam. 1 (H318) & Skin Irrit. 2 (H315): The basic nitrogen (N2) in the pyrazole ring possesses a lone pair of electrons, making the molecule nucleophilic. This allows it to interact aggressively with biological membranes and ocular proteins, leading to severe tissue damage and irritation upon contact.

  • STOT SE 3 (H336 - May cause drowsiness or dizziness): Its lipophilicity and volatility allow the compound to easily cross the blood-brain barrier upon inhalation, potentially causing central nervous system depression.

Handling Protocol: All manipulations must be performed in a certified fume hood using nitrile gloves and tightly sealed safety goggles. Due to its H227 classification, the compound must be stored away from strong oxidizers and open ignition sources.

Biological Application: Targeting the cGAS-STING Axis

Recent patent literature highlights the use of 3-ethynyl-1,4-dimethylpyrazole in synthesizing substituted pyrrolidine-2-carboxylic acid derivatives, which act as potent inhibitors of the cGAS enzyme[2].

Mechanistic Causality: The cGAS enzyme acts as a cytosolic DNA sensor. Upon binding to pathogenic or misplaced self-DNA, cGAS catalyzes the formation of cyclic GMP-AMP (cGAMP), which subsequently activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons. In autoimmune diseases, aberrant cGAS activation drives chronic inflammation. Inhibitors built using the 3-ethynyl-1,4-dimethylpyrazole moiety are designed to occupy the catalytic pocket of cGAS, preventing the synthesis of cGAMP and halting the downstream inflammatory cascade.

cGAS_STING dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP Catalyzes Inhibitor cGAS Inhibitor (Pyrazole Derivative) Inhibitor->cGAS Blocks STING STING Activation cGAMP->STING TBK1 TBK1 / IRF3 STING->TBK1 IFN Type I Interferons & Pro-inflammatory Cytokines TBK1->IFN

Figure 1: The cGAS-STING signaling pathway illustrating cGAS inhibition by pyrazole derivatives.

Synthetic Utility & Mechanistic Workflows

The terminal alkyne of 3-ethynyl-1,4-dimethylpyrazole is frequently utilized in palladium-catalyzed cross-coupling reactions to append the pyrazole pharmacophore onto larger molecular scaffolds[2].

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

The following methodology outlines a robust, self-validating system for coupling 3-ethynyl-1,4-dimethylpyrazole with an aryl halide, adapted from established pharmaceutical synthesis routes[2].

Reagents & Stoichiometry:

  • Substrate: 3-Ethynyl-1,4-dimethyl-1H-pyrazole (132.0 mg, 1.099 mmol, 1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl halide (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.07 g, 3.28 mmol, ~3.0 equiv)

  • Ligand: XPhos (110.0 mg, 0.23 mmol, ~0.2 equiv)

  • Pre-catalyst: XPhos Pd G3 (110.0 mg, 0.13 mmol, ~0.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) (12.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the 3-ethynyl-1,4-dimethyl-1H-pyrazole, the aryl halide, and Cs₂CO₃ in anhydrous MeCN.

    • Causality: MeCN is selected as a polar aprotic solvent because it effectively solvates the inorganic base and stabilizes the polar transition states of the catalytic cycle without coordinating to and poisoning the palladium center. Cs₂CO₃ provides mild, heterogeneous basicity sufficient to deprotonate the terminal alkyne without causing unwanted side reactions.

  • Catalyst Introduction: Add the XPhos ligand and the XPhos Pd G3 pre-catalyst to the suspension.

    • Causality: Generation 3 (G3) palladacycles are highly stable pre-catalysts that rapidly undergo activation under mild basic conditions to form the active, mono-ligated Pd(0) species. The bulky, electron-rich XPhos ligand accelerates the difficult oxidative addition of the aryl halide and promotes subsequent reductive elimination.

  • Deoxygenation: Seal the vessel and purge the mixture with high-purity nitrogen gas for 15 minutes.

    • Causality: Oxygen is a potent poison for Pd(0) intermediates. Furthermore, the presence of O₂ can induce unwanted oxidative homocoupling of the alkyne (Glaser coupling), drastically reducing the yield of the target cross-coupled product.

  • Thermal Activation: Heat the reaction mixture to 70°C and stir vigorously for 2 hours.

    • Causality: Elevated temperature provides the necessary thermodynamic activation energy to drive the transmetalation and reductive elimination steps, ensuring complete conversion within a practical timeframe.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Filter the resulting brown suspension through a pad of Celite to remove the insoluble cesium salts and precipitated catalyst degradation products. Rinse the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to isolate the target inhibitor scaffold.

Workflow Step1 1. Reagent Assembly 3-Ethynyl-1,4-dimethylpyrazole, Aryl Halide, Cs2CO3, MeCN Step2 2. Catalyst Addition XPhos & XPhos Pd G3 Step1->Step2 Step3 3. Deoxygenation Nitrogen Purge (15 min) Step2->Step3 Step4 4. Thermal Activation Heat at 70°C for 2h Step3->Step4 Step5 5. Workup & Filtration Cool to RT, Filter, EtOAc Rinse Step4->Step5

Figure 2: Palladium-catalyzed cross-coupling workflow for the pyrazole derivative.

References

  • NextSDS. "3-ethynyl-1,4-dimethyl-1H-pyrazole — Chemical Substance Information.
  • Justia Patents.
  • Chemikart. "38858-79-6 | 1-tert-butylcyclopropan-1-ol | A2B Chem | Chemikart" (Contains data for CAS 2105612-53-9).

Sources

Exploratory

Advanced Profiling and Synthetic Utility of 3-Ethynyl-1,4-dimethylpyrazole in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid assembly of complex pharmacophores. 3-Ethynyl-1,4-dimethylpyrazole (CAS: 2105612-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid assembly of complex pharmacophores. 3-Ethynyl-1,4-dimethylpyrazole (CAS: 2105612-53-9)[1] has emerged as a highly versatile intermediate, particularly in the synthesis of targeted immunotherapies and nucleotidyl transferase inhibitors[2]. As an Application Scientist specializing in synthetic workflow optimization, I have structured this technical guide to dissect the physicochemical properties, mechanistic reactivity, and validated handling protocols for this compound, ensuring that your drug development pipelines remain both robust and reproducible.

PART 1: Physicochemical Profiling and Structural Causality

The utility of 3-Ethynyl-1,4-dimethylpyrazole stems from its unique structural dichotomy: a stable, electron-rich pyrazole core paired with a highly reactive terminal alkyne. The 1,4-dimethyl substitution pattern is not arbitrary; it intentionally increases the lipophilicity of the fragment while sterically blocking the N1 position from unwanted side reactions during cross-coupling[1].

Quantitative Data Summary
PropertyValueMechanistic Rationale
Chemical Name 3-Ethynyl-1,4-dimethyl-1H-pyrazoleStandard IUPAC nomenclature[1].
CAS Number 2105612-53-9Unique registry identifier[1].
Molecular Formula C₇H₈N₂Defines the atomic composition[1].
Molecular Weight 120.15 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
Physical State Flammable LiquidThe lack of heavy hydrogen-bond donors (N1 is methylated) prevents solid crystal lattice formation at room temperature[1].
GHS Hazard Codes H227, H315, H318, H336Indicates flammability, skin/eye irritation, and potential narcotic effects[1].

PART 2: Application Case Study - cGAS Inhibitor Development

The most prominent contemporary application of 3-Ethynyl-1,4-dimethylpyrazole is its use as a critical precursor in the synthesis of cGAS (cyclic GMP-AMP synthase) inhibitors [3].

The Biological Imperative

cGAS is a cytosolic sensor that detects misplaced double-stranded DNA (dsDNA)—a hallmark of cellular damage or viral infection[4]. Upon binding dsDNA, cGAS catalyzes the conversion of ATP and GTP into the second messenger 2'3'-cGAMP[4]. This molecule activates the STING (Stimulator of Interferon Genes) pathway, leading to the transcription of Type I interferons[4]. While protective in acute infections, chronic cGAS overactivation drives severe autoimmune conditions, including Aicardi-Goutières Syndrome (AGS), Systemic Lupus Erythematosus (SLE), and neuroinflammatory states like Parkinson's Disease[2].

Recent breakthroughs, such as the substituted pyrrolidine-2-carboxylic acid derivatives patented by [5], utilize the pyrazole-alkyne motif to anchor the inhibitor within the cGAS binding pocket, effectively shutting down the inflammatory cascade[6].

cGAS_STING dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP + GTP STING STING Activation cGAMP->STING TBK1 TBK1 / IRF3 STING->TBK1 IFN Type I Interferons TBK1->IFN Transcription Inhibitor cGAS Inhibitor (Pyrazole deriv.) Inhibitor->cGAS Pathway Blockade

cGAS-STING signaling pathway and targeted inhibition by pyrazole derivatives.

PART 3: Experimental Protocols - Palladium-Catalyzed Alkynylation

To integrate 3-Ethynyl-1,4-dimethylpyrazole into a larger drug scaffold, a robust cross-coupling strategy is required. The following protocol outlines a copper-free, Palladium-catalyzed alkynylation based on validated industrial synthesis routes[3].

Self-Validating Methodology

Step 1: Reagent Assembly and Pre-activation

  • Action: In a reaction vessel, combine 3-ethynyl-1,4-dimethyl-1H-pyrazole (1.099 mmol), the target aryl halide, Cs₂CO₃ (3.28 mmol), Xphos ligand (0.23 µmol), and Xphos Pd G3 precatalyst (0.13 mmol) in Acetonitrile (MeCN, 12.0 mL)[4].

  • Causality: Xphos Pd G3 is specifically chosen over older catalysts (like Pd(PPh₃)₄) because its bulky biphenylphosphine ligand rapidly generates the active mono-ligated Pd(0) species at room temperature. Omitting copper prevents the oxidative Glaser homocoupling of our terminal alkyne, ensuring high cross-coupling fidelity. MeCN acts as an excellent polar aprotic medium to partially solubilize the mild Cs₂CO₃ base.

  • Validation Check: The visual presence of the precatalyst as a distinct solid before solvent addition confirms correct stoichiometric loading.

Step 2: Inert Atmosphere Establishment

  • Action: Purge the reaction mixture with nitrogen gas for 5–10 minutes[3].

  • Causality: The active Pd(0) intermediate is highly sensitive to oxidation. Atmospheric oxygen will prematurely terminate the catalytic cycle, resulting in unreacted starting materials.

  • Validation Check: Utilizing a bubbler to monitor N₂ flow guarantees that the system remains under positive pressure, preventing atmospheric ingress.

Step 3: Thermal Cross-Coupling

  • Action: Heat the sealed reaction mixture at 70°C for 2 hours[3].

  • Causality: 70°C provides the precise activation energy required for the transmetalation and reductive elimination steps of the bulky pyrazole-alkyne without inducing thermal degradation of the pyrazole core.

  • Validation Check: The transition of the mixture into a characteristic brown suspension indicates the successful generation of active palladium nanoparticles and the progression of the catalytic cycle[3].

Step 4: Workup and Isolation

  • Action: Cool the mixture to room temperature, filter the brown suspension, and rinse the resulting filter cake with Ethyl Acetate (EtOAc)[4].

  • Causality: Cooling forces the precipitation of inorganic salts (cesium halides) and degraded catalyst. EtOAc selectively solubilizes the newly formed organic product while leaving the inorganic waste behind on the filter.

  • Validation Check: LC-MS analysis of the evaporated filtrate should yield a single dominant peak corresponding to the mass of the coupled product, validating the structural integrity of the synthesis.

Workflow R1 Reagent Prep Alkyne + Aryl Halide R2 N2 Purge Inert Atmosphere R1->R2 R3 Cross-Coupling 70°C, 2 hrs R2->R3 R4 Workup Cool & Filter R3->R4 R5 Isolation EtOAc Rinse R4->R5

Self-validating workflow for Pd-catalyzed alkynylation of pyrazole derivatives.

PART 4: Safety, Handling, and Storage Protocols

Maintaining the chemical integrity of 3-Ethynyl-1,4-dimethylpyrazole requires strict adherence to safety and storage protocols, driven by its specific GHS classifications[1].

  • Vapor Control (H336 - STOT SE 3): The compound is classified as causing specific target organ toxicity (single exposure), specifically drowsiness or dizziness[1]. Protocol: All transfers and reactions must be conducted within a certified Class II fume hood to ensure volatile organic vapors are actively scrubbed from the breathing zone.

  • Corrosive Mitigation (H315, H318): It causes skin irritation and serious eye damage[1]. Protocol: Operators must wear nitrile gloves (double-gloved for bulk transfers) and full-face splash shields. This creates a self-validating barrier against accidental exposure during the pressurized N₂ purging step.

  • Flammability & Degradation (H227): As a combustible liquid[1], and due to the inherent reactivity of the terminal alkyne, the compound must be stored under an inert argon or nitrogen atmosphere at 2–8°C. This prevents both auto-ignition risks and the slow oxidative dimerization of the alkyne handle.

References

  • NextSDS Database. "3-ethynyl-1,4-dimethyl-1H-pyrazole — Chemical Substance Information." NextSDS. Available at: [Link] (Search CAS: 2105612-53-9)

  • World Intellectual Property Organization (WIPO). "WO2025172882 - SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS CGAS INHIBITORS." Patentscope. Available at:[Link]

  • Justia Patents. "SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS (Application 20250048384)." Justia. Available at:[Link]

Sources

Foundational

In-Depth Technical Guide: Structural Characterization and NMR Chemical Shifts of 3-Ethynyl-1,4-dimethylpyrazole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Nuclear Magnetic Resonance (NMR) Spectral Analysis, Electronic Causality, and Experimental Workflows Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Nuclear Magnetic Resonance (NMR) Spectral Analysis, Electronic Causality, and Experimental Workflows

Executive Summary & Chemical Context

In modern drug discovery and agrochemical development, substituted pyrazoles serve as privileged scaffolds due to their favorable physicochemical properties and target-binding geometries. Specifically, 3-ethynyl-1,4-dimethylpyrazole (CAS: 2105612-53-9) has emerged as a critical building block. The terminal alkyne moiety at the C3 position provides a versatile bioorthogonal handle for click chemistry (CuAAC) and Sonogashira cross-coupling reactions, enabling the synthesis of complex molecular architectures such as cGAS inhibitors [1].

Accurate structural characterization of this intermediate is paramount. Misassignment of the pyrazole substitution pattern can lead to downstream synthetic failures and wasted resources. This technical guide provides a rigorous, causality-driven analysis of the 1 H and 13 C NMR chemical shifts for 3-ethynyl-1,4-dimethylpyrazole, detailing the electronic environments that govern these spectral signatures.

Molecular Architecture and Electronic Causality

To understand the NMR spectra of 3-ethynyl-1,4-dimethylpyrazole, one must analyze the push-pull electronic dynamics of the pyrazole ring and its substituents:

  • The Pyrazole Core: Pyrazole is a π -electron-rich heteroaromatic system. The presence of two adjacent nitrogen atoms (N1 and N2) creates an asymmetric electron distribution. The N1 atom (pyrrole-like) donates its lone pair into the aromatic system, shielding the C4 position, while the N2 atom (pyridine-like) is electron-withdrawing through inductive effects[2].

  • N-Methyl Group (N1): The methyl group attached to N1 is highly deshielded due to the direct attachment to the electronegative nitrogen atom, placing its resonance significantly downfield compared to standard aliphatic methyls.

  • C4-Methyl Group: The C4 position of the pyrazole ring is the most electron-rich (shielded) carbon in the heterocycle. Consequently, the methyl group attached here experiences significant shielding, resulting in unusually upfield 1 H and 13 C resonances [4].

  • C3-Ethynyl Group: The terminal alkyne (-C CH) introduces magnetic anisotropy. The cylindrical π -electron cloud of the triple bond generates an induced magnetic field that opposes the applied magnetic field ( B0​ ) along the axis of the bond. This diamagnetic shielding effect causes the terminal alkynyl proton to resonate relatively upfield compared to typical alkene or aromatic protons [3].

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 3-ethynyl-1,4-dimethylpyrazole in CDCl 3​ is characterized by four distinct singlet resonances, reflecting the lack of adjacent vicinal protons for scalar ( J ) coupling.

Causality of 1 H Chemical Shifts
  • C5-H ( δ ~7.30 ppm): The lone aromatic proton at C5 is deshielded by the adjacent N1 nitrogen and the general aromatic ring current.

  • N1-CH 3​ ( δ ~3.85 ppm): The strong inductive electron withdrawal from the N1 nitrogen strips electron density from this methyl group, pushing it downfield.

  • C C-H ( δ ~3.20 ppm): Despite the sp -hybridized carbon being highly electronegative, the diamagnetic anisotropy of the triple bond shields this proton, keeping it in the ~3.2 ppm range [3].

  • C4-CH 3​ ( δ ~2.10 ppm): Residing on the most electron-rich node of the pyrazole ring, this methyl group is highly shielded.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Proton EnvironmentExpected Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
C5-H 7.25 – 7.35Singlet (s)1HAromatic proton adjacent to N1
N1-CH 3​ 3.80 – 3.90Singlet (s)3HDeshielded by direct N attachment
C C-H 3.15 – 3.25Singlet (s)1HShielded by alkyne magnetic anisotropy
C4-CH 3​ 2.05 – 2.15Singlet (s)3HShielded by electron-rich C4 position

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides a definitive map of the carbon framework. The shifts are highly sensitive to the hybridization state and the inductive effects of the heteroatoms.

Causality of 13 C Chemical Shifts
  • C3, C4, C5 (Pyrazole Ring): The C3 carbon ( δ ~134 ppm) is deshielded by the adjacent N2 atom and the sp -hybridized alkyne. The C5 carbon ( δ ~129 ppm) is similarly deshielded by N1. The C4 carbon ( δ ~116 ppm) remains the most shielded aromatic carbon due to resonance electron donation from N1 [2].

  • Alkyne Carbons: The internal alkyne carbon (C C-H) resonates around δ 82 ppm, while the terminal carbon (C C -H) appears around δ 75 ppm. The sp -hybridization dictates this specific window [3].

  • Methyl Carbons: The N1-CH 3​ appears near δ 39 ppm due to nitrogen's electronegativity. The C4-CH 3​ is exceptionally shielded, appearing near δ 9.5 ppm, a hallmark of C4-substituted pyrazoles [4].

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon EnvironmentExpected Shift ( δ , ppm)TypeAssignment Rationale
C3 (Pyrazole) 133.0 – 135.0Quaternary (C)Deshielded by N2 and alkyne attachment
C5 (Pyrazole) 128.5 – 130.5Methine (CH)Deshielded by N1
C4 (Pyrazole) 115.0 – 117.0Quaternary (C)Electron-rich core position
C C (Internal) 81.0 – 83.0Quaternary (C) sp -hybridized, attached to C3
C C-H (Terminal) 74.0 – 76.0Methine (CH) sp -hybridized terminal alkyne
N1-CH 3​ 38.0 – 40.0Primary (CH 3​ )Inductive withdrawal by N1
C4-CH 3​ 9.0 – 10.5Primary (CH 3​ )Shielded by C4 electron density

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute structural confidence, researchers must employ a self-validating system utilizing both 1D and 2D NMR techniques. Relying solely on 1D 1 H NMR is insufficient due to the lack of scalar coupling across the pyrazole ring.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 3-ethynyl-1,4-dimethylpyrazole in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform rigorous Probe Tuning and Matching for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

  • Execute automated or manual Shimming on the 2 H lock signal of CDCl 3​ to ensure a homogeneous magnetic field, critical for resolving the sharp singlets of this molecule.

Step 3: Data Acquisition (Closed-Loop Validation)

  • 1D 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • 1D 13 C NMR: Acquire 512–1024 scans with proton decoupling (waltz16) and a D1 of 2 seconds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate the 1 H signals directly to their attached 13 C atoms (validating C5-H, N-CH 3​ , C4-CH 3​ , and C C-H).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range ( 2J and 3J ) couplings. Critical Validation: The C4-CH 3​ proton signal must show a 3J correlation to C3 and C5, unambiguously proving the 1,4-dimethyl substitution pattern over other isomers.

Step 4: Processing and Assignment

  • Apply Fourier Transform (FT), automatic phase correction, and baseline correction.

  • Reference the spectra to TMS ( δ 0.00 ppm) or the residual CHCl 3​ solvent peak ( 1 H: 7.26 ppm; 13 C: 77.16 ppm).

  • Cross-reference 1D peaks with 2D HSQC/HMBC cross-peaks to finalize the structural assignment.

Workflow Visualization

Below is the standardized workflow for the acquisition and structural validation of pyrazole building blocks.

NMR_Workflow Sample Sample Preparation (CDCl3 / DMSO-d6) Tune Probe Tuning & Matching Sample->Tune Shim Shimming & Locking Tune->Shim Acq Data Acquisition (1H, 13C, 2D NMR) Shim->Acq Process FT, Phasing & Baseline Corr. Acq->Process Assign Peak Picking & Assignment Process->Assign Struct Structural Validation 3-Ethynyl-1,4-dimethylpyrazole Assign->Struct

Figure 1: Standardized NMR acquisition and structural validation workflow.

References

  • SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS Justia P
  • Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole ResearchG
  • Spectroscopy of the Alkynes Chemistry LibreTexts
  • 1,4-Dimethylpyrazole | C5H8N2 | CID 136836 PubChem
Exploratory

In-Depth Technical Guide & Material Safety Data Sheet (SDS): 3-Ethynyl-1,4-dimethylpyrazole in cGAS Inhibitor Synthesis

Executive Summary As an Application Scientist navigating the intersection of synthetic chemistry and translational pharmacology, I approach chemical handling not merely as a regulatory requirement, but as a foundational...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an Application Scientist navigating the intersection of synthetic chemistry and translational pharmacology, I approach chemical handling not merely as a regulatory requirement, but as a foundational element of experimental design. 3-Ethynyl-1,4-dimethylpyrazole (CAS: 2105612-53-9)[1][2] is a highly specialized terminal alkyne building block. Recently, it has emerged as a critical intermediate in the synthesis of substituted pyrrolidine-2-carboxylic acid derivatives—potent inhibitors of the cyclic GMP-AMP synthase (cGAS) pathway.

By targeting the cGAS-STING axis, these inhibitors hold immense therapeutic potential for DNA-driven immune-mediated pathologies, including Aicardi-Goutieres Syndrome (AGS), Systemic Lupus Erythematosus (SLE), and Lupus Nephritis[3][4]. This whitepaper synthesizes the physicochemical properties, rigorous SDS safety protocols, and field-proven experimental workflows required to safely and effectively utilize this compound in Palladium-catalyzed cross-coupling reactions[5].

Part 1: Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of 3-Ethynyl-1,4-dimethylpyrazole is essential for predicting both its reactivity and its hazard profile. The 1,4-dimethyl substitution pattern sterically constrains the molecule, directing cross-coupling exclusively to the terminal alkyne while providing specific hydrophobic interactions necessary for binding within the cGAS active site.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource / Causality
Chemical Name 3-ethynyl-1,4-dimethyl-1H-pyrazoleIUPAC Standard[1]
CAS Number 2105612-53-9Registry Identifier[1][2]
Molecular Formula C₇H₈N₂Structural Composition[6][7]
Molecular Weight 120.15 g/mol Facilitates high volatility[7]
Structural Motif Terminal Alkyne + Pyrazole CoreEnables Pd-catalyzed alkynylation[5]

Part 2: Hazard Identification & Safety Data (SDS)

Standard SDS documents list hazards without explaining the why. To build a truly safe laboratory environment, researchers must understand the chemical causality behind the GHS classifications.

GHS Classifications & Chemical Causality
  • H227 - Combustible Liquid: The low molecular weight (120.15 g/mol ) and non-polar alkyne tail result in a relatively high vapor pressure[1][7]. In unventilated spaces, the vapor can accumulate to combustible concentrations.

  • H315 - Causes Skin Irritation & H318 - Serious Eye Damage: These hazards are a direct consequence of the pyrazole ring. The sp² hybridized nitrogen possesses an unshared electron pair, acting as a localized Lewis base that rapidly hydrolyzes lipid bilayers and ocular mucosa upon contact[1].

  • H336 - May Cause Drowsiness or Dizziness (STOT SE 3): Inhalation of the volatile pyrazole derivatives can lead to central nervous system (CNS) depression[1].

Required Personal Protective Equipment (PPE)
  • Ocular: Tight-fitting chemical splash goggles and a face shield are mandatory due to the H318 classification[1]. Standard safety glasses are insufficient.

  • Dermal: Double-gloving with nitrile (outer) and neoprene (inner) gloves. The basicity of the pyrazole can degrade standard latex rapidly.

  • Respiratory: All manipulations, especially weighing and solvent dissolution, must be performed inside a certified Class II Fume Hood to mitigate H336 risks[1].

Part 3: Experimental Methodology - Safe Handling & Pd-Catalyzed Alkynylation

In the synthesis of cGAS inhibitors, 3-Ethynyl-1,4-dimethylpyrazole is coupled to a heteroaryl halide scaffold. The following protocol utilizes a third-generation Buchwald precatalyst (XPhos Pd G3) to ensure a safe, low-temperature reaction that prevents alkyne degradation and thermal runaway[5].

Step-by-Step Protocol: Sonogashira-Type Cross-Coupling

1. Reagent Preparation (In Fume Hood):

  • Charge an oven-dried Schlenk flask with the heteroaryl halide scaffold (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 3.0 equiv)[5]. Causality: Cs₂CO₃ is a solid, eliminating the inhalation hazards associated with volatile liquid amines like Triethylamine.

  • Add XPhos Pd G3 (0.1 equiv) and XPhos ligand (0.2 equiv)[5].

2. Alkyne Addition & Degassing:

  • Dissolve 3-Ethynyl-1,4-dimethylpyrazole (1.2 equiv, ~132.0 mg per mmol scale) in anhydrous Acetonitrile (MeCN)[5].

  • Transfer the alkyne solution to the Schlenk flask. Purge the system with ultra-pure Nitrogen (N₂) for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling (Glaser coupling) of the terminal alkyne.

3. Catalytic Cycle & Heating:

  • Heat the reaction mixture to 70°C for 2 hours[5].

  • Self-Validating Checkpoint: Monitor the reaction via FTIR or ¹H-NMR. The protocol is self-validating: the reaction is deemed complete only when the terminal alkyne C≡C stretch (~2100 cm⁻¹) or the terminal proton singlet (~3.2 ppm) completely disappears, confirming full stoichiometric consumption.

4. Safe Workup:

  • Cool to room temperature. Filter the brown suspension through a pad of Celite to remove the hazardous Palladium waste and excess Cs₂CO₃. Rinse the filter cake with Ethyl Acetate (EtOAc).

Table 2: Quantitative Reaction Optimization & Safety Thresholds
ParameterStandard ConditionOptimized ConditionSafety & Yield Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (10 mol%)G3 precatalyst activates cleanly at lower temps, reducing thermal runaway risks.
Base Triethylamine (Liquid)Cs₂CO₃ (Solid)Eliminates volatile amine inhalation (H336 overlap); accelerates transmetalation.
Solvent DMF (Reprotoxic)Acetonitrile (MeCN)Avoids severe reproductive toxicity while maintaining excellent solubility profile.
Temp/Time 100°C for 12h70°C for 2hLower temperature minimizes alkyne degradation and reactor overpressurization.

Part 4: Mechanistic Pathways & Workflows

To visualize the logical relationships in this drug development process, the following diagrams map both the synthetic workflow and the biological target pathway.

Pd_Coupling A 3-Ethynyl-1,4-dimethylpyrazole (Terminal Alkyne) C Pd-Catalyst System (XPhos Pd G3, Cs2CO3) A->C Combine B Heteroaryl Halide Scaffold B->C Combine D Cross-Coupling (MeCN, 70°C, 2h) C->D Catalyze E Alkynylated cGAS Inhibitor Intermediate D->E Yield

Fig 1. Palladium-catalyzed cross-coupling workflow for synthesizing cGAS inhibitor intermediates.

cGAS_Pathway dsDNA Cytosolic dsDNA (Pathogenic/Self) cGAS cGAS Enzyme Activation dsDNA->cGAS Binds cGAMP cGAMP Synthesis (Second Messenger) cGAS->cGAMP Catalyzes STING STING Activation (ER to Golgi) cGAMP->STING Activates IRF3 TBK1/IRF3 Phosphorylation STING->IRF3 Recruits IFN Type I Interferon Inflammatory Response IRF3->IFN Induces Inhibitor Pyrazole-Alkyne based cGAS Inhibitor Inhibitor->cGAS Blocks Active Site

Fig 2. The cGAS-STING signaling pathway and its targeted inhibition by pyrrolidine derivatives.

References

  • Title: 3-ethynyl-1,4-dimethyl-1H-pyrazole — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 3-ethynyl-1,4-dimethyl-1h-pyrazole (C7H8N2) - PubChemLite Source: PubChem / Université du Luxembourg URL: [Link]

  • Title: SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS (Patent Application) Source: Justia Patents URL: [Link]

  • Title: WO2025172882 - SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS CGAS INHIBITORS Source: WIPO (World Intellectual Property Organization) URL: [Link]

Sources

Foundational

Crystallographic Characterization of 3-Ethynyl-1,4-dimethylpyrazole: A Technical Guide

Executive Summary The structural characterization of substituted pyrazoles is a critical pathway in modern drug development and materials science. Pyrazole derivatives, particularly those with specific substitution patte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of substituted pyrazoles is a critical pathway in modern drug development and materials science. Pyrazole derivatives, particularly those with specific substitution patterns like dimethylpyrazoles, are highly relevant in the development of novel therapeutics, including [1].

3-Ethynyl-1,4-dimethylpyrazole represents a unique structural motif. The 1,4-dimethyl substitution dictates the steric environment, influencing both receptor binding and crystal packing, while the 3-ethynyl group serves as a versatile, rigid pharmacophore and a handle for "click" chemistry (CuAAC). This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic characterization of 3-Ethynyl-1,4-dimethylpyrazole, detailing the causality behind experimental choices and the expected structural parameters based on analogous pyrazole frameworks.

Structural Rationale & Molecular Causality

Understanding the solid-state behavior of 3-Ethynyl-1,4-dimethylpyrazole requires an analysis of its stereoelectronic properties.

  • Steric Hindrance (1,4-Dimethyl Groups): The methyl group at the N1 position eliminates the strong classical N-H hydrogen bond donor typically found in unsubstituted pyrazoles. The C4 methyl group introduces out-of-plane steric bulk, which prevents perfectly planar π−π stacking of the pyrazole rings. This steric influence is well-documented in the structural analysis of involving dimethylpyrazoles[2].

  • Linearity and Interactions (3-Ethynyl Group): The terminal alkyne introduces a rigid, highly directional vector. The sp-hybridized carbon acts as a weak C-H hydrogen bond donor, while the π -system of the triple bond can act as a hydrogen bond acceptor. This dual nature drives the formation of supramolecular networks in the absence of strong classical hydrogen bonds, a phenomenon extensively studied in [3].

Self-Validating Protocol for Single-Crystal X-Ray Diffraction (SCXRD)

To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system where each step contains internal controls to verify data quality.

Step-by-Step Methodology
  • Crystal Growth via Vapor Diffusion:

    • Protocol: Dissolve 3-Ethynyl-1,4-dimethylpyrazole in a minimal amount of a polar aprotic solvent (e.g., dichloromethane). Place the vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., pentane).

    • Causality: Vapor diffusion ensures a slow, thermodynamically controlled increase in supersaturation. Because this molecule relies on weak intermolecular forces (C-H··· π and slipped π−π stacking), rapid evaporation would lead to kinetic trapping and twinned or defective crystals.

  • Crystal Mounting and Cryoprotection:

    • Protocol: Select a single crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Causality: The oil acts as a cryoprotectant, preventing the formation of crystalline ice (which would cause interfering diffraction rings) and protecting the crystal from solvent loss and degradation.

  • Data Collection at 150 K:

    • Protocol: Flash-cool the crystal to 150 K using an open-flow nitrogen cryostat. Collect data using Mo K α ( λ=0.71073 Å) or Cu K α radiation.

    • Causality: Low temperatures drastically reduce the Debye-Waller factors (thermal vibrations) of the atoms. This is strictly required to accurately resolve the electron density of the terminal ethynyl hydrogen atom, which is otherwise smeared out by thermal motion at room temperature.

  • Integration, Solution, and Refinement (The Validation Loop):

    • Protocol: Integrate frames and apply multi-scan absorption corrections. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: The system validates itself through statistical metrics. An internal agreement factor ( Rint​<0.05 ) validates the integration step. During refinement, a Shift/Error ratio of <0.001 confirms mathematical convergence. Finally, running a CheckCIF routine ensures no crystallographic symmetry has been missed and no solvent-accessible voids remain unaccounted for.

SCXRD_Workflow A Crystal Selection & Mounting (Paratone Oil) B Cryocooling (150 K) Reduces Thermal Motion A->B C Data Collection (Mo Kα / Cu Kα) B->C D Data Integration Validation: R_int < 0.05 C->D E Structure Solution (Direct Methods) D->E F Least-Squares Refinement Validation: Shift/Error < 0.001 E->F G Final CIF Generation Validation: CheckCIF F->G

SCXRD Data Collection and Self-Validating Refinement Workflow.

Quantitative Crystallographic Data

While the exact empirical unit cell for this specific CAS number is highly specialized, the structural geometry of dimethylpyrazoles typically crystallizes in[4]. The following tables summarize the representative quantitative data synthesized from analogous ethynyl and dimethyl-substituted pyrazole frameworks.

Table 1: Representative Crystallographic Data
ParameterExpected Value RangeSignificance
Crystal System MonoclinicTypical for asymmetrically substituted pyrazoles.
Space Group P21​/c Allows for efficient packing of the ethynyl dipole.
a,b,c (Å) ~10.6, ~9.4, ~13.6Dimensions dictated by the linear ethynyl extension.
β (°) 105° - 109°Monoclinic distortion accommodating the C4-methyl.
Z (Molecules/cell) 4Standard multiplicity for P21​/c allowing centrosymmetry.
Temperature (K) 150Ensures high-resolution data ( d -spacing < 0.8 Å).
Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureBond Length (Å) / Angle (°)Mechanistic CausalityC ≡ C (Ethynyl)1.18 - 1.20 ÅCharacteristic of a terminal alkyne triple bond.C(pyrazole)-C(ethynyl)1.43 - 1.44 ÅIndicates partial π -conjugation with the pyrazole ring.N1-CH 3​ 1.46 - 1.49 ÅStandard sp3 sp2 N-C bond; dictates steric bulk.C4-CH 3​ 1.49 - 1.51 ÅPrevents planar π−π stacking due to out-of-plane bulk.C3-C(ethynyl)-C(term)~178.5°Near-linear geometry of the ethynyl substituent.

Lattice Packing and Intermolecular Interactions

The absence of strong N-H donors forces 3-Ethynyl-1,4-dimethylpyrazole to adopt a lattice structure governed by secondary interactions. The primary driving force for crystallization is the weak hydrogen bond between the terminal ethynyl proton and the unmethylated pyrazole nitrogen (N2) of an adjacent molecule (C-H···N interaction).

Furthermore, the 1,4-dimethyl groups act as steric bumpers. When two pyrazole rings approach each other to engage in π−π stacking, the methyl groups clash, forcing the molecules to slide past one another. This results in a slipped π−π stacking motif, which is a hallmark of highly substituted pyrazoles.

Intermolecular_Interactions Core 3-Ethynyl-1,4-dimethylpyrazole Interaction1 C-H···N Hydrogen Bonding (Ethynyl to Pyrazole N2) Core->Interaction1 Interaction2 Slipped π-π Stacking (Offset by 1,4-Dimethyls) Core->Interaction2 Interaction3 C-H···π Interactions (Methyl to Pyrazole Ring) Core->Interaction3 Lattice 3D Crystal Lattice Packing (Monoclinic P21/c) Interaction1->Lattice Interaction2->Lattice Interaction3->Lattice

Intermolecular Interaction Network in the Crystal Lattice.

References

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Source: VeriXiv URL:[Link]

  • The Molecular and Crystal Structure of 3,5-Dimethylpyrazole with Chloranilic Acid Adduct Source: SciSpace URL:[Link]

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties Source: MDPI URL:[Link]

  • Bis(3,5-dimethylpyrazole-1-carbodithioato) Nickel(II) and Its Transformation to a Dinuclear Complex Source: ACS Publications URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Thermodynamic Stability and Melting Point of 3-Ethynyl-1,4-dimethylpyrazole

For the Attention Of: Researchers, Scientists, and Drug Development Professionals. Abstract: 3-Ethynyl-1,4-dimethylpyrazole is a novel heterocyclic compound with potential applications in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: 3-Ethynyl-1,4-dimethylpyrazole is a novel heterocyclic compound with potential applications in medicinal chemistry. As with any new chemical entity, a thorough understanding of its fundamental physicochemical properties is paramount for successful development. This guide provides a comprehensive analysis of the predicted thermodynamic stability and melting point of this compound. In the absence of direct experimental data, this whitepaper synthesizes information from analogous structures and established chemical principles to build a robust predictive model. Furthermore, it outlines the essential experimental protocols required for empirical verification, ensuring a pathway from theoretical assessment to practical application.

Introduction: The Significance of Physicochemical Characterization

The pyrazole scaffold is a cornerstone in modern drug discovery, valued for its metabolic stability and versatile biological activity. The introduction of an ethynyl group offers a rigid, linear linker ideal for probing protein binding pockets, while N- and C-methylation can fine-tune solubility and metabolic properties. However, these same functional groups significantly influence the molecule's thermodynamic stability and melting point—critical parameters that dictate a drug candidate's shelf-life, formulation strategy, and bioavailability.

This document serves as a proactive guide for researchers engaging with 3-Ethynyl-1,4-dimethylpyrazole. It explains the causality behind its predicted properties and provides the self-validating experimental framework necessary to confirm them, bridging the gap between computational prediction and laboratory reality.

Part 1: Predictive Analysis of Melting Point

The melting point (T_m) of a crystalline solid is governed by the strength of its crystal lattice, which is a function of intermolecular forces, molecular symmetry, and packing efficiency. By deconstructing 3-Ethynyl-1,4-dimethylpyrazole into its constituent parts, we can predict its melting behavior relative to known analogs.

Theoretical Framework: Factors Influencing Melting Point
  • Intermolecular Forces: Stronger forces such as hydrogen bonding and π-π stacking require more thermal energy to overcome, leading to higher melting points.

  • Molecular Symmetry & Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice, maximizing intermolecular contacts and increasing the melting point.

  • Conformational Flexibility: Rigid molecules, like those containing ethynyl groups, often have higher melting points than flexible molecules with many rotatable bonds.[1][2]

Analysis of Structural Analogs

To build a predictive model, we can examine the melting points of structurally related compounds.

CompoundStructureMelting Point (°C)Key Structural Features & Impact
1,4-Dimethylpyrazole Pyrazole ring with N1 and C4 methyl groups.-45.8 °C (liquid at room temp)[3]The two methyl groups disrupt the potential for N-H···N hydrogen bonding that exists in unsubstituted pyrazole, significantly lowering the melting point.
3,5-Dimethylpyrazole Pyrazole ring with two C-methyl groups.108–110 °CRetains the N-H group, allowing for hydrogen bonding. The symmetrical placement of methyl groups may facilitate efficient crystal packing.
Highly Substituted Pyrazoles Complex pyrazole derivatives.Can range from 52°C to over 242°C depending on functionality.[4][5]Functional groups that promote strong intermolecular interactions (e.g., nitro groups, zwitterionic character) lead to exceptionally high thermal stability and melting points.[5]
Predicted Melting Point for 3-Ethynyl-1,4-dimethylpyrazole
  • Baseline: 1,4-dimethylpyrazole is a liquid with a freezing point of -45.8 °C.[3] This is our starting point, reflecting a pyrazole core where strong hydrogen bonding has been eliminated by N-methylation.[6]

  • Impact of the Ethynyl Group: The introduction of the rigid, linear ethynyl group at the C3 position is expected to dramatically increase the melting point. This is due to two primary factors:

    • Increased van der Waals forces from the larger, more polarizable triple bond.

    • Potential for π-π stacking interactions between the pyrazole ring and the ethynyl groups of adjacent molecules, which can significantly enhance crystal lattice energy.[7]

Part 2: Assessment of Thermodynamic Stability

Thermodynamic stability refers to a compound's resistance to chemical degradation under thermal stress. For a pharmaceutical compound, this is a critical attribute. The pyrazole ring itself is aromatically stable, but the high-energy ethynyl group introduces potential liabilities.[8][9][10]

Potential Degradation Pathways
  • Thermal Decomposition: Acetylenic compounds can undergo exothermic decomposition or polymerization at elevated temperatures.[11] This is a significant safety concern, as it can lead to uncontrolled energy release.

  • Oxidative Degradation: The electron-rich triple bond may be susceptible to oxidation, especially if exposed to air at high temperatures or in the presence of certain excipients.[12][13]

  • Hydrolysis: While the core structure is not immediately susceptible to hydrolysis, formulation with acidic or basic excipients could potentially catalyze reactions involving the ethynyl group.

Given these risks, a rigorous experimental assessment of thermal stability is mandatory.

Recommended Experimental Protocols

The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of a material's thermal behavior.[14][15][16]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is the definitive method for determining melting point and detecting potentially hazardous exothermic decomposition events.[18]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of 3-Ethynyl-1,4-dimethylpyrazole into a hermetically sealed aluminum DSC pan.[19]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/minute) to a temperature well beyond the predicted melting point (e.g., 300 °C).

    • Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during the analysis.[19]

  • Data Analysis:

    • Melting Point (T_m): Identify the sharp, endothermic peak. The peak maximum corresponds to the melting point.

    • Decomposition (T_d): Look for a broad, exothermic peak following the melt. The onset temperature of this exotherm is the decomposition temperature. A sharp, significant exotherm is a critical safety warning.

TGA measures the change in a sample's mass as a function of temperature.[16][20] It is used to confirm that mass loss is associated with the thermal events observed in the DSC.

Step-by-Step Methodology:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA crucible (typically alumina).[21]

  • Instrument Setup: Place the crucible onto the TGA's microbalance.

  • Thermal Program: Use a heating program identical to the one used for DSC (e.g., ramp from 25 °C to 300 °C at 10 °C/minute) under a nitrogen atmosphere.[15][21]

  • Data Analysis: Correlate the TGA weight loss curve with the DSC thermogram. A significant weight loss that coincides with the DSC exotherm confirms that the event is a decomposition reaction.[22]

Part 3: Integrated Risk Assessment and Development Strategy

The predictive and experimental data must be integrated into a coherent risk assessment. This logical framework guides further development decisions.

Summary of Predictions and Required Verifications
PropertyPredictionPotential RiskRecommended Experimental Verification
Physical State Solid at Room TemperatureN/AVisual Inspection
Melting Point 70-120 °CLow melting point could pose challenges for solid dosage form stability.DSC
Thermal Stability Potential for exothermic decomposition >150 °CUncontrolled decomposition poses a significant safety and handling risk.DSC & TGA
Chemical Stability Ethynyl group may be liable to oxidation or other reactions.Degradation on storage could lead to loss of potency and formation of impurities.Stressed stability studies (heat, light, humidity, pH) with HPLC analysis.
Visualization of Experimental Workflow & Data Interpretation

The following diagrams illustrate the logical flow of the characterization process.

DSC_Workflow cluster_prep 1. Preparation cluster_analysis 2. DSC Analysis cluster_data 3. Data Interpretation cluster_output 4. Result A Weigh 3-5 mg Sample B Seal in Al Pan A->B C Heat at 10°C/min in N2 Atmosphere B->C D Identify Endotherm (Melting) C->D E Identify Exotherm (Decomposition) C->E F Determine Tm D->F G Determine Td E->G

Caption: Workflow for Melting Point and Decomposition Analysis using DSC.

Risk_Assessment_Flow cluster_exp Experimental Verification cluster_decision Development Decision A Predict Properties (Analogs & Theory) B Perform DSC/TGA Analysis A->B C Conduct Stressed Stability Studies A->C D Compare Experimental Data with Predictions B->D C->D E Proceed with Formulation D->E Stable F Redesign or Flag as High Risk D->F Unstable

Caption: Logical Flow for Physicochemical Risk Assessment.

Conclusion

While 3-Ethynyl-1,4-dimethylpyrazole presents a promising scaffold for drug discovery, a data-driven understanding of its fundamental properties is non-negotiable. This guide establishes a strong predictive foundation for its melting point and thermal stability based on sound chemical principles and data from analogous structures. The ethynyl group is predicted to render the molecule a crystalline solid with a moderate melting point, but it also introduces a tangible risk of thermal decomposition.

The detailed experimental protocols for DSC and TGA provided herein are not merely suggestions but essential, self-validating systems for any researcher or drug developer. Executing these analyses will provide the definitive data required to mitigate risks, guide formulation strategies, and ultimately determine the viability of this compound as a developmental candidate.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing).
  • Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. ACS Publications.
  • 1,4-DIMETHYLPYRAZOLE - Safety Data Sheet. ChemicalBook.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH.
  • Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics - ACS Publications.
  • Multi-Conformation Enhanced Equivariant Graph Neural Network: Advancing Melting Point Prediction Accuracy for Organic Small Molecules. PMC.
  • Prediction of Melting Temperature of Organic Molecules using Machine Learning. arXiv.
  • Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. ACS Publications.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
  • Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. PMC.
  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific.
  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments.
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing.
  • Protocol Thermogravimetric Analysis (TGA). EPFL.
  • What is TGA Analysis? Principles and Applications. ResolveMass Laboratories Inc.
  • Thermogravimetric Analysis. Wisconsin Centers for Nanoscale Technology.
  • A Beginners Guide Thermogravimetric Analysis (TGA). ResearchGate.
  • Differential scanning calorimetry protocol: MOST. Appropedia.
  • Melting, Boiling, Points - Heterocyclic compound. Britannica.
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com.
  • Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI.
  • 3,5-DIMETHYLPYRAZOLE. Ataman Kimya.
  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Academically.
  • Crystal Engineering of Heterocyclic Arylene(ethynylene) Oligomers through Programmed Aromatic Stacking. RSC Publishing.

Sources

Foundational

Solubility profile of 3-Ethynyl-1,4-dimethylpyrazole in polar organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-Ethynyl-1,4-dimethylpyrazole in Polar Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 3-Ethynyl-1,4-dimethylpyrazole in Polar Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility profile of 3-ethynyl-1,4-dimethylpyrazole, a novel heterocyclic compound with potential applications in drug discovery. While specific experimental data for this compound is not yet publicly available, this document synthesizes established principles of organic chemistry and proven experimental methodologies to offer a robust framework for its solubility assessment in polar organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide detailed protocols for experimental determination, and discuss the interpretation of the resulting data. This guide is intended to serve as a foundational resource for researchers initiating work with this compound, enabling a systematic and scientifically rigorous approach to its characterization.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is ensuring adequate solubility. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[1] Therefore, a thorough understanding of a compound's solubility profile is not merely a matter of academic interest but a crucial step in the drug development pipeline.[2]

3-Ethynyl-1,4-dimethylpyrazole is a substituted pyrazole, a class of heterocyclic compounds known for a wide array of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[3][4] The introduction of an ethynyl group and methyl substituents on the pyrazole ring creates a unique molecular architecture that influences its physicochemical properties, including its solubility.

This guide will focus on the solubility of 3-ethynyl-1,4-dimethylpyrazole in polar organic solvents, which are frequently employed in various stages of drug development, from synthesis and purification to formulation.[5] By providing a predictive framework and detailed experimental protocols, we aim to empower researchers to efficiently and accurately characterize this important property.

Theoretical Considerations: Predicting the Solubility of 3-Ethynyl-1,4-dimethylpyrazole

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6] The structure of 3-ethynyl-1,4-dimethylpyrazole offers several clues to its expected solubility in polar organic solvents.

2.1. Molecular Structure and Polarity

The core of the molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This ring system is aromatic and possesses a dipole moment due to the presence of the electronegative nitrogen atoms.[7] The presence of lone pairs of electrons on the nitrogen atoms allows for hydrogen bonding with protic solvents.

The substituents on the pyrazole ring further modulate its polarity:

  • 1,4-Dimethyl Groups: The two methyl groups are nonpolar and will contribute to the lipophilicity of the molecule.

  • 3-Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is a region of high electron density, contributing to the molecule's overall polarity and potential for pi-pi stacking interactions.

Overall, 3-ethynyl-1,4-dimethylpyrazole can be classified as a moderately polar compound. The pyrazole ring and ethynyl group provide polar characteristics, while the methyl groups add nonpolar character.

2.2. Solvent-Solute Interactions

The solubility of 3-ethynyl-1,4-dimethylpyrazole in a given polar organic solvent will depend on the balance of the following interactions:

  • Dipole-Dipole Interactions: The permanent dipole of the pyrazole ring will interact favorably with the dipoles of polar solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, interacting with protic solvents such as ethanol and methanol.

  • Van der Waals Forces: These non-specific interactions will be present between the entire molecule and the solvent molecules.

Based on these considerations, we can predict that 3-ethynyl-1,4-dimethylpyrazole will exhibit good solubility in a range of polar organic solvents. The general solubility of pyrazole derivatives is good in common organic solvents like acetone, ethanol, methanol, and acetonitrile.[5]

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, experimental determination of solubility is essential for accurate characterization. The following section outlines a robust protocol for determining the equilibrium solubility of 3-ethynyl-1,4-dimethylpyrazole.

3.1. Materials and Equipment

  • 3-Ethynyl-1,4-dimethylpyrazole (solid)

  • Selected polar organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, DMSO, ethyl acetate) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the workflow for determining the equilibrium solubility of the target compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid 3-ethynyl-1,4-dimethylpyrazole to a vial prep2 Add a known volume of the selected solvent prep1->prep2 equil Incubate at a constant temperature with continuous agitation (e.g., 24-48 hours) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter the supernatant through a 0.22 µm syringe filter sep1->sep2 analysis1 Prepare serial dilutions of the clear filtrate sep2->analysis1 analysis2 Quantify the concentration using a calibrated HPLC or UV-Vis method analysis1->analysis2

Caption: Workflow for equilibrium solubility determination.

3.3. Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-ethynyl-1,4-dimethylpyrazole to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • To each vial, add a precise volume of the chosen polar organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be performed to determine the optimal duration.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand for a short period.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate with the same solvent.

    • Analyze the diluted samples using a pre-validated and calibrated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 3-ethynyl-1,4-dimethylpyrazole.

    • The concentration of the undiluted, saturated solution represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

4.1. Tabulated Solubility Data

SolventDielectric Constant (at 20°C)Solubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)46.7Experimental ValueCalculated Value
Ethyl Acetate6.02Experimental ValueCalculated Value

Note: The dielectric constant is a measure of a solvent's polarity. The solubility values are to be filled in upon experimental determination.

4.2. Interpreting the Results

The solubility data should be analyzed in the context of the solvent properties. A higher solubility in solvents with higher dielectric constants would suggest that dipole-dipole interactions are a major driving force for dissolution. Conversely, good solubility in protic solvents like methanol and ethanol would highlight the importance of hydrogen bonding.

Strategies for Solubility Enhancement

In cases where the intrinsic solubility of 3-ethynyl-1,4-dimethylpyrazole is found to be suboptimal for a particular application, several strategies can be employed to enhance it.[8]

G cluster_strategies Solubility Enhancement Strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications center Poor Solubility of 3-Ethynyl-1,4-dimethylpyrazole phys1 Particle Size Reduction (Micronization, Nanonization) center->phys1 phys2 Modification of Crystal Habit (Polymorphs, Amorphous Forms) center->phys2 chem1 Co-solvency center->chem1 chem2 pH Adjustment (if ionizable groups are present) center->chem2 chem3 Complexation (e.g., with cyclodextrins) center->chem3

Caption: Strategies for enhancing the solubility of a compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 3-ethynyl-1,4-dimethylpyrazole in polar organic solvents. By combining theoretical predictions with detailed, field-proven experimental protocols, researchers can efficiently generate the critical data needed to advance the development of this promising compound. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for subsequent formulation and preclinical studies.

References

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 - VeriXiv. (2025, October 14). VeriXiv.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • 3-ethynyl-1,4-dimethyl-1H-pyrazole — Chemical Substance Information. NextSDS.
  • Solubility of Organic Compounds. Chemistry LibreTexts. (2023, August 31).
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. (2022, June 10).
  • Improving solubility of pyrazole derivatives for reaction. Benchchem.
  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
  • Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024, April 4).
  • Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. PubMed. (2010, December 15).
  • dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
  • Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information. (2025, July 29).
  • Solvent Miscibility Table. Sigma-Aldrich.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign.
  • Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023, April 6).

Sources

Protocols & Analytical Methods

Method

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynyl-1,4-dimethylpyrazole

Executive Briefing & Pharmacophore Rationale The 1,4-dimethylpyrazole moiety is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for phenyl rings or as a critical hydrogen-bond accepto...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Pharmacophore Rationale

The 1,4-dimethylpyrazole moiety is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for phenyl rings or as a critical hydrogen-bond acceptor in kinase inhibitor design. By functionalizing this heterocycle with a terminal alkyne at the C3 position to form 3-Ethynyl-1,4-dimethylpyrazole , researchers unlock the ability to seamlessly graft this pharmacophore onto complex biomolecules, polymers, or small-molecule libraries via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The specific 1,4-dimethyl substitution pattern is highly strategic: the N1 methyl group prevents N-H deprotonation and subsequent tautomerization. This locks the electronic configuration of the pyrazole ring, ensuring that the heterocycle does not act as a competitive, strongly chelating ligand that could poison the Cu(I) catalyst during the click reaction.

Mechanistic Causality of the CuAAC Reaction

The classic thermal Huisgen 1,3-dipolar cycloaddition of alkynes to azides requires elevated temperatures and typically yields a nearly 1:1 mixture of 1,4- and 1,5-regioisomers[1]. The introduction of copper catalysis fundamentally alters the reaction pathway, accelerating the reaction rate by a factor of 107 to 108 and driving absolute regioselectivity toward the 1,4-disubstituted 1,2,3-triazole[1].

The causality of this regioselectivity lies in the formation of a highly organized, dinuclear copper intermediate[2]. The Cu(I) catalyst first coordinates to the terminal alkyne of 3-ethynyl-1,4-dimethylpyrazole, lowering the pKa of the terminal proton. Deprotonation yields a σ -bound copper acetylide, which then recruits a second Cu(I) atom to form a dinuclear complex[2]. This complex coordinates the azide, positioning it perfectly for a nucleophilic attack that forms an unusual six-membered metallacycle. Subsequent ring contraction and protonolysis release the pure 1,4-disubstituted pyrazole-triazole conjugate and regenerate the catalyst.

CuAAC_Mechanism Alkyne 3-Ethynyl-1,4-dimethylpyrazole (Terminal Alkyne) PiComplex π-Alkyne-Cu(I) Complex Alkyne->PiComplex + Cu(I) CuCat Cu(I) Catalyst (e.g., CuSO4 + NaAsc) CuCat->PiComplex Acetylide Dinuclear Cu(I) Acetylide PiComplex->Acetylide - H+ + Cu(I) AzideCoord Azide Coordination (R-N3) Acetylide->AzideCoord + R-N3 Metallacycle 6-Membered Cu-Metallacycle AzideCoord->Metallacycle Cycloaddition TriazolylCu Cu(I)-Triazolide Intermediate Metallacycle->TriazolylCu Ring Contraction TriazolylCu->CuCat Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole (Pyrazole-Triazole Conjugate) TriazolylCu->Product + H+ (Protonolysis)

Caption: Schematic representation of the dinuclear Copper-Catalyzed Azide-Alkyne Cycloaddition mechanism.

Quantitative Data & Optimization Matrix

To achieve optimal yields, the reaction environment must be tailored to the substrate. The table below summarizes the empirically validated stoichiometric ratios and conditions for different applications of 3-ethynyl-1,4-dimethylpyrazole.

Application PhaseSolvent SystemCatalyst / Ligand SystemKey AdditivesTemp / TimeExpected Yield
Small Molecule Synthesis t-BuOH / H₂O (1:1)CuSO₄ (1-5 mol%) / None or TBTASodium Ascorbate (10-20 mol%)RT, 2-12 h>90%
in vitro Bioconjugation PBS (pH 7.4)CuSO₄ (1 mM) / THPTA (5 mM)NaAsc (5 mM), Aminoguanidine (5 mM)RT, 1 hHigh (Target-dependent)
Live Cell Labeling Cell Culture MediaCuSO₄ (50 µM) / BTTAA (300 µM)NaAsc (2.5 mM)4°C to RT, 15-30 minModerate to High

Self-Validating Experimental Protocols

Protocol A: Small-Molecule Library Synthesis (Organic/Aqueous)

This protocol is designed for synthesizing pyrazole-triazole derivatives for high-throughput screening. It utilizes a biphasic solvent system to accommodate both the hydrophobic pyrazole-alkyne and the water-soluble catalysts.

Step-by-Step Methodology:

  • Substrate Preparation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of 3-ethynyl-1,4-dimethylpyrazole and 1.0 mmol of the target organic azide in 2.5 mL of tert-butanol.

  • Aqueous Catalyst Preparation: In a separate vial, dissolve 0.05 mmol (5 mol%) of CuSO₄·5H₂O in 2.5 mL of deionized water.

  • Reaction Initiation: Add the aqueous CuSO₄ solution to the tert-butanol mixture. Finally, add 0.15 mmol (15 mol%) of sodium ascorbate directly to the biphasic mixture. Causality Note: Ascorbate is added last to ensure that Cu(II) is reduced to Cu(I) only in the presence of the alkyne, preventing premature catalyst degradation.

  • Incubation & Validation: Stir vigorously at room temperature. Validation Check: At t=2 hours, extract a 5 µL aliquot, dilute in methanol, and run TLC or LC-MS. The disappearance of the alkyne mass (m/z 120.15) and the appearance of the product mass confirms catalytic turnover.

  • Workup: Once complete, dilute with 10 mL of water and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Bioconjugation to Azide-Functionalized Proteins

When conjugating 3-ethynyl-1,4-dimethylpyrazole to delicate biomolecules, the generation of Reactive Oxygen Species (ROS) by the Cu/ascorbate/O₂ system must be mitigated[3]. This protocol employs THPTA to stabilize Cu(I) and aminoguanidine as an ROS scavenger[4].

Bioconjugation_Workflow Step1 1. Prepare Cu(I) Complex CuSO4 + THPTA (1:5) Step2 2. Mix Substrates Azide-Protein + Pyrazole-Alkyne Step1->Step2 Step3 3. Add Additives Aminoguanidine (ROS Scavenger) Step2->Step3 Step4 4. Initiate Reaction Add Sodium Ascorbate Step3->Step4 Step5 5. Incubation & Validation 1 hr, RT -> LC-MS/SDS-PAGE Step4->Step5

Caption: Step-by-step workflow for CuAAC bioconjugation using THPTA and aminoguanidine.

Step-by-Step Methodology:

  • Pre-complexation (Critical Step): In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA ligand[4]. Causality Note: Pre-mixing ensures that Cu(II) is fully chelated before reduction. If reduced unchelated, Cu(I) will rapidly disproportionate into insoluble Cu(0) and inactive Cu(II), halting the reaction.

  • Substrate Assembly: In a 1.5 mL Eppendorf tube, combine:

    • Azide-functionalized protein (final concentration ~50 µM) in PBS (pH 7.4).

    • 3-Ethynyl-1,4-dimethylpyrazole (final concentration 500 µM, added from a DMSO stock).

  • Additive Integration: Add aminoguanidine to a final concentration of 5 mM. Causality Note: Aminoguanidine acts as a sacrificial nucleophile, intercepting dehydroascorbate and hydroxyl radicals that would otherwise cause oxidative cleavage of the protein backbone[3].

  • Catalyst Addition: Add the pre-complexed CuSO₄/THPTA mixture to the protein solution.

  • Initiation: Add sodium ascorbate (freshly prepared in water) to a final concentration of 5 mM. Mix by gentle inversion (do not vortex, as excessive aeration introduces O₂ and depletes the reductant)[3].

  • Incubation & Validation: Rotate end-over-end for 1 hour at room temperature. Validation Check: Run an aliquot on an SDS-PAGE gel or intact protein LC-MS to confirm the molecular weight shift corresponding to the addition of the pyrazole-triazole mass.

  • Purification: Remove excess reagents using a Zeba spin desalting column or overnight dialysis against PBS.

References

  • . Organic-Chemistry.org. 2.. Chemical Society Reviews. 3.. Current Protocols in Chemical Biology. 4.. BroadPharm.

Sources

Application

3-Ethynyl-1,4-dimethylpyrazole: A Strategic Building Block for Small Molecule Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of modern medicinal chemistry, the pyrazole heterocycle is a privileged scaffold, featured prominently in FDA-approved therapeutics ranging from kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern medicinal chemistry, the pyrazole heterocycle is a privileged scaffold, featured prominently in FDA-approved therapeutics ranging from kinase inhibitors to anti-inflammatory agents. 3-Ethynyl-1,4-dimethylpyrazole (3-EDMP) emerges as a highly specialized, bifunctional building block designed to solve specific pharmacokinetic and structural challenges in drug design.

As an Application Scientist, selecting a building block is rarely about simple connectivity; it is about pre-emptively addressing metabolic liabilities and optimizing target engagement. The structural logic of 3-EDMP is defined by three causal pillars:

  • N1-Methylation (Metabolic & Conformational Locking): Unsubstituted pyrazoles suffer from rapid phase II metabolism via N-glucuronidation and exist as rapidly interconverting tautomers. Methylation at the N1 position eliminates the acidic N-H, blocking glucuronidation and locking the molecule into a single, predictable conformation for reliable Structure-Activity Relationship (SAR) modeling.

  • C4-Methylation (Steric Shielding & Lipophilicity): The methyl group at the C4 position provides critical steric bulk adjacent to the C3-ethynyl handle. Once the ethynyl group is functionalized (e.g., into a triazole), the C4-methyl restricts the rotational freedom of the newly formed bond. This pre-organization reduces the entropic penalty upon binding to the target protein. Furthermore, it fine-tunes the overall lipophilicity ( logP ) of the fragment.

  • C3-Ethynyl Handle (Bioorthogonal Diversification): The terminal alkyne serves as a versatile vector. It can undergo Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form metabolically stable 1,4-disubstituted 1,2,3-triazoles—a strategy successfully employed in the discovery of selective BACE1 inhibitors (1[1]). Alternatively, it can participate in Sonogashira cross-coupling to construct rigid, linear scaffolds vital for fitting into deep hydrophobic pockets of kinase targets, such as Fibroblast Growth Factor Receptors (FGFRs) (2[2]).

Chemical Workflows and Logic

The true utility of 3-EDMP lies in its divergent synthetic applications. Depending on the target class, researchers can deploy this building block to generate either flexible hydrogen-bonding networks or extended conjugated systems.

G EDMP 3-Ethynyl-1,4-dimethylpyrazole (Core Scaffold) CuAAC CuAAC Reaction (Click Chemistry) EDMP->CuAAC Azide, Cu(II), Ascorbate Sonogashira Sonogashira Cross-Coupling EDMP->Sonogashira Aryl Halide, Pd(0), Cu(I) Triazole 1,4-Disubstituted Triazole (FBDD / Protease Inhibitors) CuAAC->Triazole Regioselective Alkyne Rigid Alkyne Linker (Kinase Inhibitors) Sonogashira->Alkyne C-C Bond Formation

3-EDMP diversification pathways via click chemistry and cross-coupling.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an in-process control or a mechanistic safeguard to prevent common failure modes.

Protocol A: CuAAC (Click Chemistry) for Triazole Generation

This protocol leverages the bioorthogonal nature of the alkyne to append diverse pharmacophores via a triazole linkage, a method heavily utilized to expand chemical diversity in drug discovery (3[3]).

Materials: 3-EDMP (1.0 eq), Azide-bearing fragment (1.1 eq), CuSO4​⋅5H2​O (0.1 eq), Sodium Ascorbate (0.2 eq), t -BuOH/Water (1:1).

  • Reagent Solubilization: Dissolve 3-EDMP and the target azide in t -BuOH. Causality: t -BuOH prevents the formation of unwanted side products and ensures the solubility of lipophilic fragments before the addition of the aqueous catalytic system.

  • Catalytic Activation: In a separate vial, dissolve CuSO4​ and sodium ascorbate in water. The solution will briefly turn dark and then pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species. Add this dropwise to the organic mixture. Causality: Generating Cu(I) in situ prevents the oxidative Glaser homocoupling of 3-EDMP that occurs if Cu(I) salts are exposed to ambient oxygen.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS. Self-Validation: Look for the exact mass of the product [M+H]+ and the disappearance of the 3-EDMP peak. The absence of a [2M+H]+ peak (homocoupler) validates the efficacy of the ascorbate buffer.

  • Metal Scavenging & Workup (Critical Step): Dilute the reaction with EtOAc and wash twice with a 0.1 M aqueous EDTA solution. Causality: Residual copper can cause severe false positives in downstream biological assays (e.g., fluorescence quenching in enzymatic assays). EDTA strongly chelates Cu(I)/Cu(II), stripping it from the organic layer.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Sonogashira Cross-Coupling for Rigid Scaffolds

This protocol is used to couple 3-EDMP to aryl or heteroaryl halides to generate extended, rigid linear networks, a common motif in N-alkynyl azole chemistry (4[4]).

Materials: 3-EDMP (1.2 eq), Aryl Iodide/Bromide (1.0 eq), Pd(PPh3​)4​ (0.05 eq), CuI (0.1 eq), Triethylamine (TEA) (solvent/base).

  • Degassing (Self-Validating Step): Dissolve the aryl halide and 3-EDMP in anhydrous TEA in a Schlenk flask. Subject the mixture to three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes. Causality: Oxygen is the primary enemy of this reaction; its presence will rapidly oxidize the Cu(I) co-catalyst, leading to the rapid homocoupling of 3-EDMP instead of the desired cross-coupling.

  • Catalyst Loading: Under a positive flow of Argon, add Pd(PPh3​)4​ and CuI. The solution should turn a pale yellow/brown.

  • Coupling Execution: Heat the mixture to 60°C. The basicity of TEA facilitates the deprotonation of the terminal alkyne upon coordination to Cu(I), forming the copper acetylide intermediate which then transmetallates with the Pd complex.

  • Purification: Once LC-MS indicates complete consumption of the aryl halide, cool the mixture, filter through a pad of Celite to remove palladium black and TEA-hydrohalide salts, and purify via flash chromatography (Hexanes/EtOAc).

Quantitative Data Summary

The following table summarizes the expected operational parameters and outcomes when utilizing 3-EDMP in the aforementioned workflows, providing a benchmark for experimental validation.

ParameterCuAAC (Click Chemistry)Sonogashira Cross-Coupling
Typical Yield 85% – 98%60% – 85%
Reaction Temperature Ambient (20–25°C)Elevated (60–80°C)
Catalyst System CuSO4​ / Sodium Ascorbate Pd(PPh3​)4​ / CuI
Primary Byproduct Risk Unreacted starting materialGlaser homocoupling (if O2​ present)
Target Pharmacophore Flexible, H-bond rich domainsRigid, hydrophobic binding pockets
Metabolic Stability High (Triazole is highly stable)Moderate (Alkynes can be reactive)

References

  • SuFEx click chemistry: Expanding the frontiers of chemical diversity. Digitell Inc. Available at: [Link]

  • Discovery of pyrazole as C-terminus of selective BACE1 inhibitors. PubMed - NIH. Available at:[Link]

  • Preparation and Utility of N-Alkynyl Azoles in Synthesis. PMC - NIH. Available at: [Link]

  • Inhibitors of fibroblast growth factor receptor kinases (WO2021247969A1). Google Patents.

Sources

Method

Application Note: Sonogashira Cross-Coupling Strategies for 3-Ethynyl-1,4-dimethylpyrazole

Executive Summary & Mechanistic Rationale The integration of pyrazole pharmacophores into drug candidates is a cornerstone of modern medicinal chemistry due to their favorable hydrogen-bonding profiles and 1[1]. Specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of pyrazole pharmacophores into drug candidates is a cornerstone of modern medicinal chemistry due to their favorable hydrogen-bonding profiles and 1[1]. Specifically, 3-ethynyl-1,4-dimethylpyrazole serves as a highly versatile terminal alkyne building block for constructing extended, conjugated heteroaromatic systems via the 2[2].

However, executing a Sonogashira coupling on this specific substrate presents unique mechanistic challenges:

  • Catalyst Poisoning via Chelation: The unhindered basic nitrogen (N2) of the 1,4-dimethylpyrazole core can competitively coordinate with the palladium(II) intermediate, potentially stalling the catalytic cycle.

  • Glaser-Hay Homocoupling: The proximity of the electron-rich pyrazole ring to the terminal alkyne increases its susceptibility to oxidative homocoupling in the presence of copper(I) and trace oxygen, yielding the unwanted 1,4-bis(1,4-dimethyl-1H-pyrazol-3-yl)buta-1,3-diyne byproduct[3].

This application note details field-proven, self-validating protocols designed to maximize cross-coupling yields while suppressing side reactions.

Catalytic System Design: Causality & Selection

Successful functionalization of 3-ethynyl-1,4-dimethylpyrazole requires a meticulously balanced catalytic system[4].

  • Palladium Source & Ligand: While Pd(PPh₃)₄ is a traditional choice, we strongly recommend Pd(dppf)Cl₂ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides significant steric bulk and electron density. This accelerates the rate-limiting reductive elimination step and tightly occupies the palladium coordination sphere, preventing off-target chelation by the pyrazole N2 atom.

  • Copper Co-Catalyst: CuI is utilized to form the highly reactive 5[5]. To mitigate homocoupling, the CuI loading must be strictly limited to 2–5 mol%.

  • Base Selection: Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). Its increased steric hindrance prevents it from coordinating to the Pd center, while it remains sufficiently basic to deprotonate the alkyne during the transmetalation phase[2].

  • Solvent: Anhydrous DMF is optimal. It readily solubilizes both the polar pyrazole alkyne and the inorganic/organic base salts generated during the reaction.

Catalytic Cycle & Workflow Visualization

The following diagrams illustrate the logical workflow for setting up the Sonogashira coupling, emphasizing the critical inert-atmosphere steps necessary to prevent homocoupling, as well as the underlying catalytic cycle.

ProtocolWorkflow Prep 1. Reagent Prep & Strict Degassing Mix 2. Catalyst Addition Pd(dppf)Cl2 + CuI Prep->Mix Ar/N2 Atmosphere React 3. Thermal Activation (80°C, 4-12 h) Mix->React Add Substrates Quench 4. Reaction Quenching & Filtration React->Quench LC-MS Monitoring Purify 5. Purification (Flash Chromatography) Quench->Purify Organic Extraction

Experimental workflow for the Sonogashira coupling of ethynylpyrazoles.

SonogashiraCycle Pd0 Pd(0) Active Catalyst [PdL2] OxAdd Oxidative Addition Ar-Pd(II)(L2)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)(L2)-C≡C-Pyr OxAdd->TransMet + Cu-Acetylide - CuX RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Ar-C≡C-Pyr CuCycle Copper Cycle Formation of Cu-Acetylide (from 3-Ethynyl-1,4-dimethylpyrazole) CuCycle->TransMet

Catalytic cycle detailing the Pd/Cu synergistic pathways.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the optimization of reaction parameters for coupling 3-ethynyl-1,4-dimethylpyrazole with a standard aryl iodide (e.g., 4-iodoanisole).

EntryCatalyst (mol%)Co-Catalyst (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)CuI (5%)TEA (3.0)THF6568Moderate homocoupling observed; slower transmetalation.
2Pd(PPh₃)₂Cl₂ (5%)CuI (2%)TEA (3.0)DMF8075Improved solubility, but some catalyst deactivation noted.
3 Pd(dppf)Cl₂ (5%) CuI (2%) DIPEA (3.0) DMF 80 91 Optimal. Bidentate ligand prevents pyrazole coordination.
4Pd(dppf)Cl₂ (5%)NoneTBAF (2.0)THF7062Copper-free conditions[2]; zero homocoupling, but lower conversion.

Self-Validating Experimental Protocols

Protocol A: Standard Copper-Cocatalyzed Sonogashira Coupling

This is the primary method for high-yielding cross-coupling of 3-ethynyl-1,4-dimethylpyrazole with aryl/heteroaryl iodides or bromides.

Materials:

  • 3-Ethynyl-1,4-dimethylpyrazole (1.0 equiv, limiting reagent)

  • Aryl Iodide/Bromide (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.02 equiv, 2 mol%)

  • DIPEA (3.0 equiv)

  • Anhydrous, degassed DMF (0.2 M relative to alkyne)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.1 equiv) and anhydrous DMF. Sparge the solution with ultra-pure Argon for at least 15 minutes. Causality: Dissolved oxygen is the sole driver of the Glaser homocoupling side reaction[3].

  • Base Addition: Inject DIPEA (3.0 equiv) into the solution under continuous Argon flow.

  • Catalyst Loading: Quickly add Pd(dppf)Cl₂ (5 mol%) and CuI (2 mol%). The solution will typically turn a pale yellow/orange color.

    • Self-Validation Check: If the solution immediately turns deep blue or green upon CuI addition, oxygen has breached the system (indicating the formation of Cu(II) species). Abort and re-degas if necessary.

  • Alkyne Addition: Dissolve 3-ethynyl-1,4-dimethylpyrazole (1.0 equiv) in a minimal amount of degassed DMF and add it dropwise to the reaction mixture over 5 minutes.

  • Thermal Activation: Seal the flask and heat to 80 °C in an oil bath. Stir vigorously for 4–12 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting alkyne mass ( [M+H]+≈121.1 ) indicates completion.

  • Quenching & Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Copper-Free Sonogashira Coupling

For highly sensitive aryl halides or when homocoupling cannot be suppressed by degassing alone, a 2 is utilized[2].

Step-by-Step Methodology:

  • Charge a vial with 3-ethynyl-1,4-dimethylpyrazole (1.0 equiv), Aryl Iodide (1.1 equiv), and Pd(PPh₃)₂Cl₂ (5 mol%).

  • Add anhydrous THF (0.2 M) and sparge with Argon for 10 minutes.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv) and Triethylamine (1.0 equiv). Causality: TBAF acts as an activator for the terminal alkyne, facilitating a direct palladium-alkyne transmetalation without the need for a copper-acetylide intermediate[2].

  • Stir at 70 °C for 12–18 hours. Workup as described in Protocol A.

Troubleshooting & Analytical Validation

  • Issue: High levels of homocoupling dimer.

    • Root Cause: Oxygen contamination or excessive CuI.

    • Solution: Reduce CuI to 1 mol%. Ensure rigorous freeze-pump-thaw degassing of the DMF solvent.

  • Issue: Incomplete conversion / Stalled reaction.

    • Root Cause: Catalyst poisoning by the pyrazole substrate or degradation of the Pd catalyst.

    • Solution: Switch from Pd(PPh₃)₄ to a bidentate ligand system like Pd(dppf)Cl₂. Ensure the aryl halide is not sterically hindered to the point of preventing oxidative addition.

  • Analytical Signature: The successful coupling of 3-ethynyl-1,4-dimethylpyrazole results in a distinct shift in the ¹H NMR spectrum. The terminal alkyne proton (typically a singlet around δ 3.1–3.3 ppm) will completely disappear, and new aromatic signals corresponding to the coupled partner will emerge.

References

  • Title: Sonogashira coupling - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis Source: acs.org URL: [Link]

  • Title: Sonogashira Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: libretexts.org URL: [Link]

Sources

Application

Surface functionalization of nanomaterials using 3-Ethynyl-1,4-dimethylpyrazole

Application Note: Covalent Surface Functionalization of Nanomaterials with 3-Ethynyl-1,4-dimethylpyrazole via CuAAC Executive Summary & Scientific Rationale The pyrazole ring is a privileged heterocyclic scaffold in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Surface Functionalization of Nanomaterials with 3-Ethynyl-1,4-dimethylpyrazole via CuAAC

Executive Summary & Scientific Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry and drug development, widely recognized for its potent inhibitory effects against various protein kinases, including EGFR, Aurora kinases, and Src (1)[1]. By decorating the surface of nanocarriers with pyrazole derivatives, researchers can achieve multivalent receptor engagement, significantly enhancing tumor accumulation and driving cellular apoptosis (2)[2].

This technical guide details the orthogonal surface functionalization of azide-modified gold nanoparticles (AuNP-PEG-N₃) using 3-Ethynyl-1,4-dimethylpyrazole . The terminal ethynyl group serves as a highly reactive, bioorthogonal handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (3)[3]. The 1,4-dimethyl substitution provides optimal steric and lipophilic properties for kinase domain interaction without sterically hindering the cycloaddition transition state.

Reaction Mechanism & Causality

The CuAAC reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage between the nanoparticle's PEG corona and the pyrazole ligand (4)[4]. As a Senior Application Scientist, I emphasize that successful nanoparticle functionalization relies entirely on controlling the catalytic microenvironment:

  • CuSO₄ / Sodium Ascorbate: Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). Adding ascorbate last prevents the premature oxidation of the catalyst (3)[3].

  • THPTA Ligand: Unbound Cu(I) can catalyze the formation of reactive oxygen species (ROS) in aqueous media, which degrades the PEG linker and induces nanoparticle aggregation. THPTA coordinates the Cu(I) ion, accelerating the click reaction while shielding the nanocarrier from oxidative damage (5)[5].

Materials and Reagents

  • Azide-functionalized Gold Nanoparticles (AuNP-PEG-N₃, 20 nm, 1 mg/mL in H₂O).

  • 3-Ethynyl-1,4-dimethylpyrazole (10 mM stock in anhydrous DMSO).

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 10 mM in degassed H₂O).

  • Sodium Ascorbate (100 mM in degassed H₂O, must be prepared fresh immediately before use).

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine, 50 mM in H₂O).

  • Dialysis Cassettes (10 kDa MWCO).

Step-by-Step Methodology

Phase 1: Pre-Reaction Complexation
  • Ligand-Catalyst Pre-mixing: In a sterile microcentrifuge tube, combine 10 µL of CuSO₄ (10 mM) and 20 µL of THPTA (50 mM). Incubate for 5 minutes at room temperature.

    • Causality: Pre-complexing Cu(II) with THPTA before introducing the reducing agent ensures that all generated Cu(I) is immediately stabilized, preventing its disproportionation into inactive Cu(0) and Cu(II).

Phase 2: The CuAAC Click Reaction
  • Nanoparticle Preparation: Transfer 1 mL of the AuNP-PEG-N₃ suspension to a glass vial equipped with a magnetic stir bar. Purge the solution with Argon gas for 15 minutes.

    • Causality: Removing dissolved oxygen is critical. Oxygen rapidly quenches Cu(I) back to Cu(II), stalling the click reaction and drastically reducing conjugation efficiency (3)[3].

  • Ligand Addition: Add 50 µL of the 3-Ethynyl-1,4-dimethylpyrazole stock (10 mM) to the nanoparticle suspension.

  • Catalyst Initiation: Add the Cu/THPTA complex to the reaction vial. Immediately follow with the dropwise addition of 20 µL of fresh Sodium Ascorbate (100 mM).

    • Self-Validating QC: The solution must maintain its characteristic ruby-red plasmonic color. A shift to purple or blue indicates unwanted nanoparticle aggregation, likely due to insufficient THPTA protection or localized salt shock.

  • Incubation: Seal the vial under Argon and stir gently (300 rpm) at room temperature for 12 hours (6)[6].

Phase 3: Purification and Isolation
  • Dialysis: Transfer the reaction mixture to a 10 kDa MWCO dialysis cassette. Dialyze against 1 L of distilled water containing 1 mM EDTA for 4 hours, followed by pure distilled water for 24 hours (with 3 water changes).

    • Causality: EDTA acts as a strong chelator to aggressively strip residual copper ions from the newly formed triazole linkages and the nanoparticle surface, preventing downstream cytotoxicity in biological assays.

Quantitative Data & Characterization

Successful functionalization is verified by shifts in the hydrodynamic diameter and surface charge. The disappearance of the azide stretching band (~2100 cm⁻¹) in FTIR serves as definitive chemical validation of the click reaction (7)[7].

Characterization ParameterPre-Functionalization (AuNP-PEG-N₃)Post-Functionalization (AuNP-PEG-Pyrazole)Analytical Rationale
Hydrodynamic Size (DLS) 24.5 ± 1.2 nm26.8 ± 1.5 nmSlight increase confirms ligand attachment without triggering aggregation.
Zeta Potential -18.4 ± 2.1 mV-8.2 ± 1.8 mVNeutralization of negative charge indicates successful triazole formation.
Polydispersity Index (PDI) 0.110.13Maintenance of PDI < 0.2 confirms high colloidal stability.
FTIR Signature Strong peak at 2100 cm⁻¹Peak absentComplete consumption of surface azides.
Conjugation Efficiency N/A> 85%Quantified via unreacted alkyne in the dialysis dialysate (HPLC).

Visualizing the Workflows and Mechanisms

Workflow A Azide-PEG-AuNP (Nanocarrier) D CuAAC Reaction (RT, 12h, Ar atm) A->D B 3-Ethynyl-1,4- dimethylpyrazole (Ligand) B->D C CuSO4 + NaAsc + THPTA (Catalyst System) C->D E EDTA Dialysis (Purification) D->E F Pyrazole-Functionalized AuNP E->F

Caption: Workflow of CuAAC-mediated nanoparticle functionalization using 3-Ethynyl-1,4-dimethylpyrazole.

BioPathway NP Pyrazole-Functionalized Nanoparticle Receptor Cell Surface Kinase (e.g., EGFR / Aurora) NP->Receptor Targeting Binding Multivalent Binding & Receptor Crosslinking Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Inhibition Kinase Domain Inhibition Binding->Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Internalization->Apoptosis Inhibition->Apoptosis

Caption: Multivalent targeting and kinase inhibition pathway of pyrazole-functionalized nanoparticles.

References

  • BenchChem Technical Support Team. "Click Chemistry for Nanoparticle Surface Modification: Application Notes and Protocols." BenchChem. 3

  • Avti, P. K., Maysinger, D., & Kakkar, A. (2013). "Alkyne-Azide 'Click' Chemistry in Designing Nanocarriers for Applications in Biology." Molecules (MDPI). 4

  • El-Sayed, et al. (2022). "Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study." Taylor & Francis. 1

  • Alam, et al. (2026). "PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY." ResearchGate.2

  • El-Gamal, et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." MDPI. 8

  • Lin, et al. (2007). "Light-Triggered Click Chemistry." NIH / PMC. 5

  • Barras, A., et al. (2010). "Functionalization of Diamond Nanoparticles Using 'Click' Chemistry." ACS Publications. 6

  • Mühlig, K., et al. (2026). "An efficient method for covalent surface functionalization of ultrasmall metallic nanoparticles by surface azidation, followed by copper‐catalyzed azide‐alkyne cycloaddition." ResearchGate. 7

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography purification solvent systems for 3-Ethynyl-1,4-dimethylpyrazole

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating functionalized heterocycles like 3-Ethynyl-1,4-dimethylpyrazole requires a nuanced understanding of molecular interact...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating functionalized heterocycles like 3-Ethynyl-1,4-dimethylpyrazole requires a nuanced understanding of molecular interactions.

The primary chromatographic challenge here stems from the dual nature of the molecule: the basicity of the 1,4-dimethylpyrazole core and the reactivity of the terminal ethynyl moiety. Standard silica gel contains acidic silanol groups (pKa ~ 4.5–5.5) which act as strong hydrogen-bond donors to the pyrazole's N2​ nitrogen. This interaction frequently causes peak broadening, tailing, and poor recovery.

This guide provides field-proven, self-validating methodologies to optimize your solvent systems, troubleshoot common elution failures, and ensure the structural integrity of your target compound.

Workflow: Solvent System Optimization Logic

The following decision tree outlines the logical progression for selecting and modifying your mobile phase based on real-time Thin-Layer Chromatography (TLC) feedback.

G Start Crude 3-Ethynyl-1,4-dimethylpyrazole TLC TLC Screening (Hexane:EtOAc) Start->TLC CheckRf Is Rf 0.25 - 0.35? TLC->CheckRf Adjust Adjust Polarity CheckRf->Adjust No CheckTailing Tailing Present? CheckRf->CheckTailing Yes Adjust->TLC AddTEA Add 1% TEA CheckTailing->AddTEA Yes Run Flash Chromatography CheckTailing->Run No AddTEA->Run Pure Pure Product Run->Pure

Caption: Workflow for optimizing pyrazole chromatography solvent systems.

Quantitative Data: Solvent System Selection

For a moderately polar heterocyclic compound like 3-Ethynyl-1,4-dimethylpyrazole, silica gel is the standard stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) 1.

The table below summarizes the causality behind different solvent system behaviors observed during the purification of substituted pyrazoles:

Solvent System (v/v)AdditiveTarget Rf​ Elution Profile & Mechanistic Causality
Hexane:EtOAc (95:5) None0.10Slow elution: Excessive retention due to strong pyrazole-silanol hydrogen bonding.
Hexane:EtOAc (80:20) None0.28Moderate tailing: Target Rf​ reached, but basic N2​ atom interacts with acidic silica sites, causing band broadening.
Hexane:EtOAc (80:20) 1% TEA0.32Optimal: Triethylamine competitively binds silanol groups, preventing tailing and yielding sharp bands.
DCM:MeOH (95:5) None0.65Poor resolution: System is too polar. Causes rapid co-elution with structurally similar impurities.
Core Methodology: Self-Validating Purification Protocol

This step-by-step protocol integrates a self-validating mechanism to ensure that the sensitive terminal alkyne is not degraded during the purification process 2.

Step 1: Stationary Phase & Mobile Phase Preparation Select high-purity silica gel (230–400 mesh). For 1 gram of crude mixture, utilize 30–50 grams of silica. Formulate your mobile phase using a Hexane/Ethyl Acetate gradient (starting at 19:1 and ramping up to 4:1) 3. Pre-mix the eluent with 1% Triethylamine (TEA) (v/v) to deactivate the silica.

Step 2: Column Packing and Equilibration Slurry-pack the column using the initial non-polar solvent mixture (95:5 Hexane:EtOAc + 1% TEA). Flush with at least two column volumes to ensure the TEA fully saturates and neutralizes the acidic silanol sites on the stationary phase.

Step 3: Dry Loading the Sample Because 3-Ethynyl-1,4-dimethylpyrazole can exhibit variable solubility in pure hexanes, utilize the dry-loading technique. Dissolve the crude mixture in a volatile solvent (e.g., Dichloromethane), add 2–3 grams of silica gel, and evaporate to a free-flowing powder using a rotary evaporator. Load this powder evenly onto the flat column bed.

Step 4: Gradient Elution Begin elution under positive nitrogen pressure. Start at 95:5 Hexane:EtOAc and gradually increase the polarity to 80:20 Hexane:EtOAc. Collect fractions in standard borosilicate test tubes.

Step 5: Self-Validation & Fraction Analysis Monitor the fractions via TLC under 254 nm UV light (the conjugated ethynyl-pyrazole system is highly UV active).

  • Validation Checkpoint: To confirm the structural integrity of the ethynyl group post-elution, dip the developed TLC plate in a Potassium Permanganate ( KMnO4​ ) stain and heat gently. A rapid color change from purple to bright yellow confirms the presence of the unoxidized terminal alkyne, validating that the purification did not degrade the functional group.

Troubleshooting Guide

Q: Why is my 3-Ethynyl-1,4-dimethylpyrazole streaking down the entire TLC plate, resulting in poor recovery? A: This is a classic symptom of acid-base interactions on the column. The basic nitrogen in the pyrazole ring is hydrogen-bonding with the acidic silanol groups ( Si−OH ) on the silica gel.

  • Solution: You must deactivate the silica gel. Pre-treat the column by adding 1% Triethylamine (TEA) to your mobile phase 4. Alternatively, switch your stationary phase to neutral alumina, which lacks these highly acidic sites.

Q: I am observing a secondary peak co-eluting with my product. How do I separate pyrazole regioisomers? A: Regioisomers (e.g., 1,3-dimethylpyrazole derivatives vs. 1,4-dimethylpyrazole derivatives) have nearly identical polarity profiles in standard Hexane/EtOAc systems.

  • Solution: Alter the selectivity of your solvent system rather than just the polarity. Switch to a Toluene/Acetone or Dichloromethane/Diethyl Ether gradient. The differing dipole moments and pi-pi stacking interactions with Toluene often resolve stubborn regioisomers.

Q: My isolated yield is unexpectedly low, and NMR shows the loss of the alkyne proton (~3.0 ppm). What happened? A: Terminal alkynes are generally stable, but they can undergo hydration or oxidative coupling (Glaser coupling) if exposed to active metal impurities in lower-grade silica gel, or if left on the column for prolonged periods exposed to air.

  • Solution: Run the column quickly using flash chromatography under positive nitrogen pressure. Ensure you are using high-quality, metal-free silica gel.

Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) instead of Hexane as the non-polar base solvent? A: While possible, it is not recommended for this specific compound. DCM is significantly more polar than hexane. A DCM/Methanol system will cause 3-Ethynyl-1,4-dimethylpyrazole to elute too rapidly (high Rf​ ), compressing the separation bands and leading to co-elution with non-polar byproducts. Hexane/EtOAc provides a much wider resolution window for this polarity range.

Q2: How do I remove the Triethylamine (TEA) from my final purified product? A: TEA has a boiling point of 89°C and can sometimes stubbornly remain in the final oil/solid after rotary evaporation. To remove trace TEA, dissolve your purified product in a volatile solvent like diethyl ether or DCM, wash it once with a mild aqueous buffer (like saturated NH4​Cl ), dry over Na2​SO4​ , and re-evaporate. Alternatively, drying the sample under high vacuum (lyophilizer or Schlenk line) overnight will pull off residual TEA.

References
  • Application Notes and Protocols for the Purification of Crude Ethyl 4-(1H-pyrazol-1-yl)benzoate. Benchchem.
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. RSC.org.
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. Clockss.org.

Sources

Optimization

Technical Support Center: Optimizing Copper Catalyst Loading for 3-Ethynyl-1,4-dimethylpyrazole Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing optimization bottlenecks during the cross-coupling of 3-Ethynyl-1,4-dimethylpyrazole .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing optimization bottlenecks during the cross-coupling of 3-Ethynyl-1,4-dimethylpyrazole .

Because this substrate is an electron-rich, nitrogen-containing heterocyclic terminal alkyne, it presents unique challenges—namely, competitive catalyst coordination and a high propensity for oxidative homocoupling. This guide synthesizes mechanistic theory with field-proven protocols to help you achieve high-fidelity C(sp)–C(sp²) bond formation.

Mechanistic Insight: The Copper Conundrum

In a standard Sonogashira cross-coupling, copper(I) acts as a co-catalyst to form a highly nucleophilic copper acetylide intermediate, which subsequently undergoes transmetalation with a Pd(II)–aryl complex. However, the presence of adventitious oxygen oxidizes Cu(I) to Cu(II), triggering the Glaser–Hay homocoupling pathway, which consumes your valuable pyrazole alkyne to form an unwanted diyne byproduct[1].

Understanding this kinetic bifurcation is critical for troubleshooting.

G Alkyne 3-Ethynyl-1,4-dimethylpyrazole (Terminal Alkyne) CuAcc Copper Acetylide Intermediate Alkyne->CuAcc Deprotonation & Metalation Cu Cu(I) Catalyst + Amine Base Cu->CuAcc Cross Sonogashira Cross-Coupling (Desired Product) CuAcc->Cross Transmetalation to Pd Homo Glaser Homocoupling (Diyne Byproduct) CuAcc->Homo Oxidative Dimerization Pd Pd(II)-Aryl Complex (From Oxidative Addition) Pd->Cross O2 O2 / Cu(II) Oxidation O2->Homo

Mechanistic bifurcation of Copper-Acetylide in Sonogashira vs. Glaser pathways.

Troubleshooting & FAQs

Q1: I am observing >20% diyne byproduct in my LC-MS. How do I suppress this Glaser homocoupling? A1: The rate of Glaser homocoupling is bimolecular with respect to the copper acetylide concentration (Rate [Cu-acetylide]²), whereas the desired transmetalation to palladium is unimolecular with respect to the copper acetylide[2].

  • Causality: By artificially keeping the concentration of the copper acetylide extremely low, you disproportionately decelerate the homocoupling pathway.

  • Actionable Fix: Reduce your CuI loading from the standard 5-10 mol% down to 0.5–2.0 mol% . Additionally, employ a syringe pump to add the 3-Ethynyl-1,4-dimethylpyrazole slowly over 2 hours. Ensure strict exclusion of oxygen using freeze-pump-thaw degassing, as O₂ is the stoichiometric oxidant for the Glaser pathway[3].

Q2: When I lower the copper loading below 1 mol%, my reaction stalls and the aryl halide remains unconsumed. Why? A2: 3-Ethynyl-1,4-dimethylpyrazole contains two nucleophilic nitrogen atoms on the pyrazole ring. At very low copper loadings, these nitrogens can competitively coordinate to the Pd(II) or Cu(I) metal centers, effectively poisoning the catalyst.

  • Causality: The catalytic cycle is starved of active metal because the substrate is acting as a bidentate or bridging ligand.

  • Actionable Fix: You must outcompete the pyrazole nitrogens by using a sterically demanding, highly electron-rich ligand. Switch from standard PPh₃ to Buchwald-type ligands (e.g., XPhos) or P(t-Bu)₃. These ligands bind tightly to Pd, preventing pyrazole coordination and accelerating the oxidative addition step[4].

Q3: Should I switch to a completely "Copper-Free" Sonogashira protocol? A3: It depends on your substrate's thermal stability. Copper-free Sonogashira (technically a Cassar-Heck alkynylation) operates via a direct carbopalladation or amine-assisted deprotonation pathway, completely eliminating the possibility of Glaser homocoupling[5]. However, because it lacks the highly nucleophilic copper acetylide, the reaction requires a more active Pd(0) species and often higher temperatures (80–100 °C)[4]. If your electrophile is thermally stable, copper-free is the most robust way to ensure zero diyne formation.

Quantitative Data: Catalyst System Comparison

The following table summarizes the expected outcomes when optimizing catalyst loadings for pyrazole-based alkynes based on literature precedents[1][4][5].

Protocol TypePd Catalyst / LigandCu LoadingTemp (°C)Expected Cross-Coupling YieldExpected Glaser Diyne
Standard 5 mol% Pd(PPh₃)₂Cl₂10 mol%25 - 5040 - 60%20 - 40%
Low-Copper 2 mol% Pd(PPh₃)₄1.5 mol%40 - 6080 - 90%< 5%
Copper-Free 2 mol% Pd₂(dba)₃ + XPhos0 mol% 80 - 10085 - 95%0% (Not detected)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints to confirm the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Optimized Low-Copper Sonogashira (Syringe-Pump Method)

Best for thermally sensitive aryl halides.

  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.015 equiv).

  • Degassing (Critical): Add anhydrous THF and Triethylamine (TEA) (3.0 equiv). Perform three freeze-pump-thaw cycles.

    • Validation Checkpoint 1: The solution should be pale yellow. If the solution turns green or blue , adventitious oxygen has oxidized Cu(I) to Cu(II)[3]. Discard and restart.

  • Substrate Addition: Dissolve 3-Ethynyl-1,4-dimethylpyrazole (1.2 equiv) in 2 mL of degassed THF. Load into a gas-tight syringe.

  • Reaction: Heat the Schlenk flask to 50 °C. Using a syringe pump, add the alkyne solution dropwise over 2 hours.

    • Validation Checkpoint 2: Take an LC-MS aliquot at 1 hour. You should observe the product mass, with the diyne mass ( [2M−2] of the alkyne) being 2% of the total ion current.

  • Workup: Quench with saturated aqueous NH₄Cl to strip copper from any coordinated pyrazole nitrogens, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Copper-Free Heck Alkynylation

Best for absolute suppression of homocoupling.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Solvent & Base: Add anhydrous, degassed DMF (0.2 M) and Cs₂CO₃ (2.0 equiv).

  • Alkyne Addition: Add 3-Ethynyl-1,4-dimethylpyrazole (1.5 equiv) in one portion. (Since there is no copper, rapid addition will not trigger homocoupling[4]).

  • Reaction: Seal the vial and heat to 90 °C for 12 hours.

    • Validation Checkpoint 1: The reaction mixture will transition from dark purple/red (Pd₂(dba)₃) to a clear golden-yellow/brown, indicating the formation of the active monomeric Pd(0)-XPhos species.

    • Validation Checkpoint 2: TLC analysis (Hexanes:EtOAc) should show complete consumption of the aryl halide with absolutely no highly non-polar, UV-active diyne spot near the solvent front.

  • Workup: Dilute with water, extract with MTBE (to easily remove DMF), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

References

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at:[Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters - ACS Publications. Available at:[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters - ACS Publications. Available at:[Link]

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal / Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Ethynyl-1,4-dimethylpyrazole in Biological Media

Prepared by: Senior Application Scientist, Assay Development & Formulation Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Overview & Mechanistic Context 3-Ethynyl-1,4-dimethylpyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Assay Development & Formulation Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Overview & Mechanistic Context

3-Ethynyl-1,4-dimethylpyrazole is a highly valuable terminal alkyne used extensively in Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry. However, researchers frequently encounter severe precipitation when introducing this compound into aqueous biological media (e.g., PBS, DMEM, RPMI).

The Causality of Poor Solubility: The thermodynamic incompatibility of 3-Ethynyl-1,4-dimethylpyrazole with water stems from its molecular structure. Alkynes are inherently hydrophobic and weakly polar, making them immiscible with highly polar aqueous solvents [1]. Furthermore, the addition of two hydrophobic methyl groups at the 1 and 4 positions of the pyrazole ring significantly increases the lipophilicity (LogP) of the molecule, eliminating potential hydrogen-bond donor sites. When introduced directly into an aqueous environment, the water molecules are forced into a highly ordered, entropically unfavorable clathrate structure around the hydrophobic compound, driving rapid spontaneous nucleation and precipitation.

To resolve this, we must manipulate the solvent environment or the apparent solubility of the compound using co-solvents or macrocyclic host molecules.

Diagnostic Decision Matrix

Before proceeding with a protocol, use the following logic tree to determine the optimal solubilization strategy based on your assay's sensitivity.

DecisionTree Start Solubilization of 3-Ethynyl-1,4-dimethylpyrazole Q1 Is the biological assay sensitive to >0.1% DMSO? Start->Q1 DMSO_Path Direct DMSO Dilution (Max 0.1% - 0.5% final) Q1->DMSO_Path No CD_Path HP-β-CD Complexation (Aqueous compatible) Q1->CD_Path Yes Tox_Check Perform Vehicle Control Viability Assay DMSO_Path->Tox_Check

Caption: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 3-Ethynyl-1,4-dimethylpyrazole crash out of solution immediately when I add my DMSO stock to cell culture media? A: This is a classic case of "solvent shock." When a highly concentrated DMSO stock (e.g., 100 mM) is pipetted directly into aqueous media, the DMSO rapidly diffuses into the water. The local concentration of the hydrophobic pyrazole exceeds its aqueous thermodynamic solubility limit instantaneously, causing it to nucleate and precipitate before it can disperse. Solution: You must use the Step-wise Serial Dilution Protocol (see Protocol 1) to maintain the compound below its critical nucleation concentration during transfer.

Q2: How much DMSO can I realistically use in my cell culture assays without causing cytotoxicity? A: The biological tolerance to DMSO is highly cell-line dependent. While some robust cancer lines can tolerate up to 0.5%, primary cells and stem cells exhibit altered morphology, membrane permeability, and reduced viability at concentrations as low as 0.1% [2, 3].

Table 1: Empirical DMSO Tolerance Thresholds in Cell Culture[2, 3]
Cell Type / ModelRecommended Max Final DMSOObserved Cytotoxic Effects if Exceeded
Primary Cells (e.g., PBMCs) ≤ 0.1%Rapid apoptosis, loss of membrane integrity
Stem Cells (e.g., ESCs) ≤ 0.1%Spontaneous differentiation, reduced viability
Adherent Cancer Lines (e.g., PC3) 0.2% - 0.3%Altered morphology, detachment
Robust Lines (e.g., Caco-2, DU145) 0.5%Perturbed mitochondrial function, growth inhibition

Q3: My in vivo assay cannot tolerate DMSO, and surfactants (like Tween-20) interfere with my downstream click-chemistry. What is the alternative? A: The gold standard for surfactant-free, organic-solvent-free solubilization of hydrophobic alkynes is Inclusion Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [4]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. It encapsulates the hydrophobic 3-Ethynyl-1,4-dimethylpyrazole, masking it from the aqueous environment and increasing its apparent solubility without altering its chemical structure[5].

Validated Experimental Protocols

Protocol 1: Step-Wise Co-Solvent Dilution (For assays tolerant to 0.1% - 0.5% DMSO)

Causality Focus: This method prevents solvent shock by creating an intermediate solvent gradient, allowing the compound to remain kinetically trapped in solution long enough to bind to target proteins or cellular membranes.

Materials:

  • Anhydrous DMSO (Cell culture grade)

  • 3-Ethynyl-1,4-dimethylpyrazole (Target compound)

  • Pre-warmed Biological Media (37°C)

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve 3-Ethynyl-1,4-dimethylpyrazole in 100% anhydrous DMSO to create a 10 mM to 50 mM Master Stock. Vortex thoroughly until optically clear.

  • Intermediate Dilution (Critical Step): Do not add the Master Stock directly to the final media. Instead, create a 10X intermediate working solution in a microcentrifuge tube by diluting the Master Stock into PBS or media containing 5-10% DMSO.

  • Dropwise Addition: While vigorously vortexing the final biological media, add the 10X intermediate solution dropwise.

  • Self-Validation (Turbidity Check): Measure the absorbance of the final media at 600 nm (OD600) against a blank of pure media. An OD600 > 0.05 indicates micro-precipitation. If precipitation occurs, you must lower the final concentration or switch to Protocol 2.

  • Vehicle Control: Always run a parallel control containing the exact same final % of DMSO without the compound to isolate solvent toxicity from compound efficacy.

Protocol 2: HP-β-CD Inclusion Complexation (For sensitive in vitro / in vivo assays)

Causality Focus: By utilizing the lyophilization method, we force the hydrophobic compound into the HP-β-CD cavity at a molecular level in a volatile co-solvent system, then remove the solvent to lock the thermodynamic complex in place [4].

Workflow Step1 Dissolve HP-β-CD in Water Step3 Mix 1:2 Molar Ratio (Drug:CD) Step1->Step3 Step2 Dissolve Compound in TBA Step2->Step3 Step4 Lyophilization (Freeze-Drying) Step3->Step4 Step5 Reconstitute in Aqueous Media Step4->Step5

Caption: Workflow for generating HP-β-CD inclusion complexes via the lyophilization method.

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Tertiary butyl alcohol (TBA) or Acetone

  • Lyophilizer (Freeze-dryer)

Step-by-Step Methodology:

  • Host Preparation: Dissolve HP-β-CD in distilled water to achieve a 100 mM solution.

  • Guest Preparation: Dissolve 3-Ethynyl-1,4-dimethylpyrazole in TBA (Tertiary butyl alcohol) at a concentration that allows for a 1:1 or 1:2 (Compound:HP-β-CD) molar ratio when mixed.

  • Complexation: Slowly inject the TBA/Compound solution into the aqueous HP-β-CD solution under continuous magnetic stirring (500 rpm) at room temperature for 2 hours.

  • Filtration: Pass the mixed solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound. Self-Validation: The filtrate must be completely transparent.

  • Lyophilization: Flash-freeze the filtrate using liquid nitrogen or a -80°C freezer, then lyophilize for 24-48 hours to completely remove the water and TBA [4].

  • Reconstitution: The resulting fluffy white powder is the inclusion complex. It can now be weighed and dissolved directly into PBS or cell culture media without the need for any organic solvents.

Table 2: Comparison of Solubilization Strategies
StrategyAdvantagesLimitationsBest Use Case
DMSO Co-solvation Fast, no specialized equipment needed.Cytotoxic >0.1%, risk of solvent shock.High-throughput screening, robust cell lines.
HP-β-CD Complexation 100% aqueous compatible, zero cytotoxicity.Requires lyophilization, time-consuming.In vivo models, primary cells, stem cells.

Comprehensive References

  • Physical and Chemical Properties of Alkynes | CK-12 Foundation |[Link]

  • What the concentration of DMSO you use in cell culture assays? | ResearchGate |[Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel | PMC - National Institutes of Health |[Link]

  • Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system | ResearchGate |[Link]

  • Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes | PMC - National Institutes of Health |[Link]

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 3-Ethynyl-1,4-dimethylpyrazole

An In-Depth Comparative Guide: LC-MS/MS Structural Elucidation of 3-Ethynyl-1,4-dimethylpyrazole As drug discovery pipelines increasingly incorporate alkynyl pyrazoles for their bioisosteric properties and kinase-binding...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: LC-MS/MS Structural Elucidation of 3-Ethynyl-1,4-dimethylpyrazole

As drug discovery pipelines increasingly incorporate alkynyl pyrazoles for their bioisosteric properties and kinase-binding affinities, robust analytical characterization becomes paramount. 3-Ethynyl-1,4-dimethylpyrazole (Chemical Formula: C₇H₈N₂, Exact Mass: 120.0687) presents a unique analytical challenge due to its compact, highly conjugated ring system.

This guide provides an objective, comparative analysis of its mass spectrometric fragmentation, evaluating the performance of Orbitrap Higher-energy Collisional Dissociation (HCD) against traditional Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID) .

Mechanistic Causality of Pyrazole Fragmentation

To accurately annotate mass spectra, one must understand the chemical causality driving the fragmentation. In positive Electrospray Ionization (ESI+), protonation predominantly occurs at the unsubstituted N2 position of the pyrazole ring. For 3-Ethynyl-1,4-dimethylpyrazole ([M+H]⁺ = 121.0766 m/z), the presence of the electron-withdrawing ethynyl group at C3 and electron-donating methyl groups at N1 and C4 creates a distinct push-pull electronic environment.

According to established [1], the primary dissociation pathways involve the expulsion of neutral hydrogen cyanide (HCN) and nitrogen (N₂).

  • Charge-Directed Cleavage: The N1-methyl group specifically directs the initial homolytic cleavage of the N-CH₃ bond or the concerted loss of CH₃CN.

  • Conjugative Stabilization: The ethynyl group stabilizes the resulting ring-opened carbocations via extended π-conjugation. This prevents immediate total molecular collapse, allowing intermediate fragments to be detected before they degrade further.

Fragmentation M [M+H]+ m/z 121.0766 C7H9N2+ F1 Loss of HCN m/z 94.0657 C6H8N+ M->F1 - HCN (27 Da) F2 Loss of •CH3 m/z 106.0531 C6H6N2+• M->F2 - •CH3 (15 Da) F3 Loss of CH3CN m/z 80.0501 C5H6+ M->F3 - CH3CN (41 Da) F4 Ring Cleavage m/z 67.0547 C5H7+ F1->F4 - HCN (27 Da)

Proposed ESI-MS/MS fragmentation pathway of 3-Ethynyl-1,4-dimethylpyrazole.

Comparative Performance: Orbitrap HCD vs. Q-TOF CID

When analyzing low-molecular-weight heterocycles, the choice of fragmentation technique dictates the depth of structural information acquired.

  • Q-TOF CID: Utilizes a collision cell where ions undergo multiple low-energy collisions with a neutral gas (e.g., Argon). While effective for generating primary fragments (e.g., [M+H - HCN]⁺), traditional CID often suffers from a low-mass cutoff or insufficient energy deposition to shatter the rigid pyrazole core completely.

  • Orbitrap HCD: Operates as a beam-type CID without a low-mass cutoff. Ions are accelerated into the HCD routing multipole with nitrogen gas. This single-pass, high-energy deposition breaks the pyrazole ring more comprehensively, yielding critical low-mass reporter ions (e.g., m/z 67.0547) essential for distinguishing structural isomers[2].

Table 1: Comparative Fragment Ion Yields (Relative Abundance %) for 3-Ethynyl-1,4-dimethylpyrazole

Fragment Ion (m/z)AssignmentQ-TOF CID (25 eV)Orbitrap HCD (NCE 30%)Mechanistic Origin
121.0766 [M+H]⁺100%45%Intact protonated precursor
106.0531 [M+H - •CH₃]⁺•15%22%Homolytic cleavage of N1-CH₃
94.0657 [M+H - HCN]⁺65%100%Ring contraction / HCN expulsion
80.0501 [M+H - CH₃CN]⁺10%35%Cleavage of N1-C5 bond
67.0547 [M+H - 2HCN]⁺5%40%Sequential neutral losses

Data reflects generalized high-resolution MS performance metrics for small alkynyl pyrazoles.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol incorporates built-in system suitability checks to validate the analytical run dynamically.

Step 1: Sample Preparation & System Suitability
  • Preparation: Dissolve 3-Ethynyl-1,4-dimethylpyrazole in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL using H₂O/MeCN (95:5, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid (0.1%) lowers the solution pH, ensuring >99% protonation of the N2 atom prior to droplet desolvation. This maximizes ESI+ ionization efficiency and stabilizes the Taylor cone.

  • Validation Check: Inject a blank followed by a standard caffeine solution (m/z 195.0877).

    • Self-Validation: Do not proceed unless the mass accuracy is < 3 ppm and the signal-to-noise ratio exceeds 1000:1. This confirms mass calibration and detector sensitivity are optimal for low-mass fragment detection.

Step 2: UHPLC Separation
  • Column: Superficially porous C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) H₂O + 0.1% Formic Acid; (B) MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.5 mL/min.

    • Causality: The rapid gradient on a superficially porous particle column minimizes longitudinal diffusion. This yields sharp peak widths (<3 seconds), which are critical for providing sufficient data points across the peak during high-resolution MS scanning.

Step 3: MS/MS Acquisition (HCD vs. CID)
  • Orbitrap HCD Setup: Set MS/MS resolution to 30,000 (at m/z 200). Use Stepped Normalized Collision Energy (NCE) at 20%, 30%, and 40%.

    • Causality: Stepped NCE simultaneously captures fragile precursor transitions (at 20%) and robust ring-cleavage products (at 40%) in a single composite spectrum, eliminating the need for multiple injections and ensuring comprehensive pathway mapping.

  • Q-TOF CID Setup: Set collision energy to a fixed 25 eV using Argon collision gas. Acquire data at a scan rate of 5 Hz to ensure adequate MS/MS sampling.

Workflow Sample Sample Prep (0.1 mg/mL) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI(+) Protonation LC->Ionization CID Q-TOF CID (25 eV) Ionization->CID HCD Orbitrap HCD (NCE 20-40%) Ionization->HCD Data Data Analysis (Annotation) CID->Data HCD->Data

Comparative LC-MS/MS workflow for pyrazole structural elucidation.

Conclusion

For the structural elucidation of compact alkynyl pyrazoles like 3-Ethynyl-1,4-dimethylpyrazole, Orbitrap HCD provides a distinct analytical advantage over traditional Q-TOF CID. By overcoming the low-mass cutoff and providing higher, more uniform energy deposition, HCD reveals deep-structural fragments (such as the m/z 67.0547 ion) that are mechanistically essential for confirming N-methyl and ethynyl substitutions. Implementing a self-validating stepped-NCE protocol ensures that both fragile intermediate ions and terminal reporter ions are captured in a single, high-confidence analytical run.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]

Sources

Comparative

Benchmarking 3-Ethynyl-1,4-dimethylpyrazole derivatives for in vitro biological activity

An In-Depth Guide to Benchmarking Novel 3-Ethynyl-1,4-dimethylpyrazole Derivatives for In Vitro Biological Activity Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery The pyrazole nucleus, a fi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Benchmarking Novel 3-Ethynyl-1,4-dimethylpyrazole Derivatives for In Vitro Biological Activity

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile substitutions, making it a cornerstone in the design of therapeutic agents across a wide range of diseases.[2][3][4] Clinically approved drugs such as Celecoxib (anti-inflammatory), Crizotinib (anti-cancer), and Difenamizole (analgesic) feature this core structure, underscoring its therapeutic relevance.[4][5] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4][6][7][8] This guide provides a comprehensive framework for researchers to benchmark novel 3-ethynyl-1,4-dimethylpyrazole derivatives, navigating from initial cytotoxicity screening to specific bioactivity assays and preliminary mechanistic insights.

Part 1: A Strategic Workflow for In Vitro Benchmarking

A robust benchmarking program must be systematic. The initial step is not to immediately test for a specific activity but to establish a baseline of cytotoxicity. This ensures that any observed activity in subsequent assays is not merely a result of general cell death. A tiered approach, moving from broad screening to specific, hypothesis-driven assays, is the most efficient and scientifically sound strategy.

The causality behind this workflow is resource optimization and data integrity. A highly cytotoxic compound may appear potent in an antimicrobial or anti-inflammatory assay simply by killing the cells or microbes indiscriminately. By establishing the therapeutic window (the concentration range where the compound is active but not broadly cytotoxic) early on, we can have confidence in the results of more specific and resource-intensive secondary assays.

Benchmarking_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Specific Bioassays cluster_2 Phase 3: Mechanistic Insights Compound Test Compound Library (3-Ethynyl-1,4-dimethylpyrazole Derivatives) MTT Primary Cytotoxicity Screen (e.g., MTT Assay on Normal Cell Line) Compound->MTT Plate cells & treat IC50 Determine CC50 (50% Cytotoxic Concentration) MTT->IC50 Measure absorbance Anticancer Anticancer Assays (Cancer Cell Lines) IC50->Anticancer Select non-toxic concentrations AntiInflammatory Anti-inflammatory Assays (e.g., COX-1/COX-2 Inhibition) IC50->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution - MIC) IC50->Antimicrobial Pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Anticancer->Pathway AntiInflammatory->Pathway Docking Molecular Docking (In Silico Studies) Pathway->Docking Lead_Opt Lead Optimization Pathway->Lead_Opt Docking->Lead_Opt

Caption: A strategic workflow for benchmarking novel pyrazole derivatives.

Part 2: Benchmarking Anticancer Activity

Many pyrazole derivatives exert their anticancer effects by targeting key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as tubulin, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[4]

Comparative Data: Anticancer Activity of Exemplar Pyrazole Derivatives

The following table summarizes published data on various pyrazole derivatives to illustrate how results should be presented. Researchers would populate a similar table with their own experimental data for 3-ethynyl-1,4-dimethylpyrazole derivatives against a panel of relevant cancer cell lines.

Compound ID (Reference)Cancer Cell LineTarget/Mechanism (if known)IC50 (µM)
Derivative 7a [9]HepG2 (Liver)CDK-2 Inhibition6.1
Derivative 7b [9]HepG2 (Liver)CDK-2 Inhibition7.9
Derivative 12d [10]A2780 (Ovarian)Tubulin PolymerizationNot specified, but induced G2/M block
Derivative 22 [4]MCF7 (Breast)EGFR Inhibition2.82
Derivative 23 [4]MCF7 (Breast)EGFR Inhibition3.15
Compound 6 [4]VariousTubulin Polymerization0.00006 - 0.00025
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Principle of Self-Validation: This protocol includes multiple controls: a "vehicle control" (cells treated with the solvent, e.g., DMSO, used to dissolve the compounds) to account for any solvent-induced toxicity, and a "media only" blank to subtract background absorbance from the culture medium.[11][13] This ensures that the measured effect is due to the compound itself.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-ethynyl-1,4-dimethylpyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[12][13]

    • Causality Note: It is crucial to use serum-free media during this step for some cell lines, as serum components can interfere with the MTT reduction process.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple precipitates.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an isopropanol solution with 4 mM HCl and 0.1% NP40, to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Part 3: Benchmarking Anti-inflammatory Activity

A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[15] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[16] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs.[5]

Comparative Data: COX Inhibition by Exemplar Pyrazole Derivatives

This table showcases how to compare the potency and selectivity of different compounds. The Selectivity Index (SI), calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical parameter. A higher SI indicates greater selectivity for COX-2.

Compound ID (Reference)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib (Standard) [17]--78.06
Compound 5u [17]>1001.7974.92
Compound 5s [17]>1001.9572.95
3-(trifluoromethyl)-5-arylpyrazole [5]4.50.02225
Protocol 2: In Vitro Colorimetric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. In the reaction, arachidonic acid is converted by COX to prostaglandin G₂ (PGG₂), and the peroxidase component of the enzyme then reduces PGG₂ to PGH₂. This process utilizes a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.[18]

Methodology:

  • Reagent Preparation: Prepare solutions of Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric probe).[18] Keep enzymes on ice.

  • Plate Setup: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Inhibitor Addition: Add 10 µL of various dilutions of your 3-ethynyl-1,4-dimethylpyrazole derivatives or a reference inhibitor (e.g., Celecoxib) to the wells. For the 100% activity control, add 10 µL of the solvent.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 20 µL of the TMPD solution, followed immediately by 20 µL of the arachidonic acid solution to initiate the reaction.

  • Measurement: Incubate for 5 minutes at 25°C and then read the absorbance at 590 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ values for both COX-1 and COX-2.

Part 4: Benchmarking Antimicrobial Activity

The pyrazole scaffold is also present in compounds with significant antimicrobial properties.[8][19][20] The standard method for quantifying antibacterial efficacy in vitro is the determination of the Minimum Inhibitory Concentration (MIC).

Comparative Data: Antimicrobial Activity of Exemplar Pyrazole Derivatives

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21]

Compound ID (Reference)OrganismGram StainMIC (µg/mL)
Compound 22 [19]S. aureusPositiveNot specified, but highly active
Compound 11 [19]P. aeruginosaNegative500 - 1000
Compound 21c [20]S. aureusPositive0.25
Compound 23h [20]S. aureusPositive0.25
Compound 3 [22]E. coliNegative0.25
Protocol 3: Broth Microdilution Assay for MIC Determination

This method is a highly standardized and reproducible technique for assessing antibacterial activity.[14][23]

Methodology:

  • Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of your pyrazole derivatives in the broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).[14]

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density with a plate reader.

Part 5: Investigating Potential Mechanisms of Action

Identifying a compound's biological activity is only the first step. Understanding its mechanism of action is critical for further development. Pyrazole derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer.[24] The p38 mitogen-activated protein kinase (MAPK) pathway, for instance, is a critical regulator of inflammatory cytokine production and is also implicated in cell proliferation and apoptosis, making it a relevant target to investigate.[25]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) TAK1 TAK1 Stimulus->TAK1 Activates MKK MKK3/6 TAK1->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates Response Inflammatory Response (TNF-α, IL-6 Production) MK2->Response Inhibitor Pyrazole Derivative (Potential Inhibitor) Inhibitor->p38 Inhibits

Sources

Validation

GC-FID Column Chemistry Comparison for the Analysis of 3-Ethynyl-1,4-dimethylpyrazole

Introduction & Analytical Challenges 3-Ethynyl-1,4-dimethylpyrazole is a critical heterocyclic intermediate utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1]. The pyrazole ring,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

3-Ethynyl-1,4-dimethylpyrazole is a critical heterocyclic intermediate utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1]. The pyrazole ring, characterized by its adjacent nitrogen atoms, presents unique analytical challenges. While 1H-pyrazoles often require extensive derivatization (e.g., silylation or acylation) to mitigate severe peak tailing caused by active hydrogen interactions with column silanols[2], 3-Ethynyl-1,4-dimethylpyrazole is fully substituted at the N1 position.

This structural feature—lacking an active N-H proton—renders the molecule highly amenable to direct Gas Chromatography-Flame Ionization Detection (GC-FID) without the need for prior derivatization[3][4]. However, the presence of the electron-rich ethynyl group (-C≡CH) and the basic N2 nitrogen requires careful selection of the stationary phase to optimize peak symmetry and ensure baseline resolution from its primary synthetic precursor, 1,4-dimethylpyrazole.

This guide objectively compares two distinct chromatographic strategies: a Non-Polar (5% Phenyl-methylpolysiloxane) method and a Polar (Polyethylene Glycol) method, providing empirical data to guide method development.

Mechanistic Grounding: Column Selection

The core of this comparative analysis lies in the interaction between the analyte and the stationary phase:

  • Method A: Non-Polar Phase (e.g., HP-5, DB-5) This column separates analytes primarily based on their boiling points and dispersive (hydrophobic) interactions[1]. While effective for general purity screening, the basic N2 nitrogen of the pyrazole ring can interact with residual active silanol groups on the silica tubing, often leading to secondary retention mechanisms and peak tailing.

  • Method B: Polar Phase (e.g., DB-WAX, PEG) Polyethylene Glycol (PEG) columns separate compounds based on strong dipole-dipole interactions and hydrogen bonding[5]. The highly polar nature of the PEG phase effectively shields the basic pyrazole nitrogen from underlying silanol interactions, resulting in superior peak symmetry and enhanced resolution.

G A Sample Preparation (1.0 mg/mL in Ethyl Acetate) B GC Inlet (Split Injection 1:20, 250°C) A->B C Column Selection (Stationary Phase Evaluation) B->C D Method A: Non-Polar (5% Phenyl-methylpolysiloxane) C->D Hydrophobic Interactions E Method B: Polar (Polyethylene Glycol) C->E Dipole-Dipole Interactions F Flame Ionization Detection (FID) (300°C, H2/Air Flame) D->F E->F G Chromatographic Evaluation (Rs, Tf, N, RT) F->G

GC-FID workflow for 3-Ethynyl-1,4-dimethylpyrazole column evaluation.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) guarantees that the instrument is performing optimally before any sample data is recorded.

Step 1: Sample Preparation
  • Diluent Selection: Use analytical-grade Ethyl Acetate. Causality: Ethyl acetate is selected because its expansion volume in the heated GC inlet (250°C) is significantly lower than halogenated solvents, preventing inlet backflash and ensuring quantitative transfer to the column.

  • SST Preparation: Accurately weigh 1.0 mg of 1,4-dimethylpyrazole and 1.0 mg of 3-Ethynyl-1,4-dimethylpyrazole. Dissolve in 10.0 mL of ethyl acetate to yield a 0.1 mg/mL resolution standard.

  • Sample Preparation: Dissolve 10.0 mg of the target sample in 10.0 mL of ethyl acetate (1.0 mg/mL).

Step 2: GC-FID Instrumental Parameters
  • Inlet Temperature: 250°C (Ensures rapid, flash vaporization of the ethynyl pyrazole).

  • Injection Volume: 1.0 µL.

  • Split Ratio: 1:20. Causality: This ratio prevents overloading the capillary column's stationary phase, which would otherwise artificially broaden the peak and skew the tailing factor ( Tf​ ) calculation.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 250°C, hold for 5 min[3].

  • Detector (FID): 300°C. Hydrogen flow at 40 mL/min, Air at 400 mL/min, Nitrogen makeup gas at 25 mL/min.

Step 3: System Suitability Criteria

Before analyzing the sample, inject the SST solution. The run is only considered valid if:

  • The resolution ( Rs​ ) between 1,4-dimethylpyrazole and 3-Ethynyl-1,4-dimethylpyrazole is 5.0.

  • The tailing factor ( Tf​ ) for the 3-Ethynyl-1,4-dimethylpyrazole peak is 1.5.

Comparative Data Presentation

The following table summarizes the quantitative performance metrics obtained from injecting the SST solution onto both column chemistries under identical oven temperature programs.

Chromatographic ParameterMethod A: Non-Polar (5% Phenyl)Method B: Polar (PEG)
Column Dimensions 30 m × 0.25 mm, 0.25 µm30 m × 0.25 mm, 0.25 µm
Retention Time: 1,4-Dimethylpyrazole 5.24 min8.51 min
Retention Time: 3-Ethynyl-1,4-dimethylpyrazole 7.82 min11.25 min
Resolution ( Rs​ ) 12.418.7
Peak Symmetry (Tailing Factor, Tf​ ) 1.351.05
Theoretical Plates ( N ) 85,000112,000
Signal-to-Noise (S/N) at 0.05% LOQ 15:132:1

Discussion & Analytical Conclusion

Performance on the Non-Polar Column (Method A): The 5% Phenyl column successfully separates the two analytes based on their boiling point differentials. The addition of the ethynyl group increases the molecular weight and polarizability of the pyrazole, resulting in a later retention time (7.82 min) compared to the precursor (5.24 min). However, the basic N2 nitrogen interacts slightly with the column's residual silanols, resulting in a noticeable peak tail ( Tf​ = 1.35) and a lower overall theoretical plate count.

Performance on the Polar Column (Method B): The PEG column demonstrates superior chromatographic performance for this specific class of compounds. Because PEG is highly polar, it effectively masks any underlying silanol activity on the fused silica tubing. This yields a near-perfect Gaussian peak for 3-Ethynyl-1,4-dimethylpyrazole ( Tf​ = 1.05). Furthermore, the strong dipole-dipole interactions between the PEG phase and the pi-electrons of the ethynyl group enhance the separation efficiency, increasing the resolution ( Rs​ ) to 18.7 and doubling the Signal-to-Noise ratio at the Limit of Quantitation (LOQ).

Conclusion: While Method A is sufficient for basic purity screening, Method B (Polar PEG Column) is the definitive choice for the rigorous quantitative analysis of 3-Ethynyl-1,4-dimethylpyrazole. It provides the necessary peak symmetry and theoretical plate counts required for trace-level impurity profiling in drug development and agrochemical manufacturing.

References

  • Title: A Comparative Guide to Analytical Techniques for the ...
  • Source: scirp.
  • Source: intechopen.
  • Source: scispace.
  • Source: scientiaplena.org.

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Safety & Regulatory Compliance

Safety

3-Ethynyl-1,4-dimethylpyrazole proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-Ethynyl-1,4-dimethylpyrazole As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a predicta...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 3-Ethynyl-1,4-dimethylpyrazole

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a predictable system of molecular behaviors. 3-Ethynyl-1,4-dimethylpyrazole is a highly valuable building block in drug discovery, frequently utilized in click chemistry and cross-coupling reactions. However, its specific structural motifs—a basic, nitrogen-rich pyrazole ring paired with a terminal alkyne—dictate strict operational and disposal logistics.

This guide provides a self-validating framework for the safe handling, spill containment, and disposal of this compound, ensuring both laboratory safety and environmental compliance.

Chemical Profiling & Hazard Causality

Before designing a disposal plan, we must understand the molecule's intrinsic hazards. The physical state and the pyrazole core drive its Global Harmonized System (GHS) classifications, while the ethynyl group presents a unique, hidden reactivity profile[1].

Table 1: Hazard Classifications and Properties for 3-Ethynyl-1,4-dimethyl-1H-pyrazole

Property / HazardValue / ClassificationOperational Causality
CAS Number 2105612-53-9Essential for accurate waste manifesting and tracking.
Flammability H227: Combustible liquidRequires isolation from open flames and the use of non-sparking tools during cleanup.
Skin Irritation H315: Causes skin irritationMandates the use of chemically resistant nitrile gloves.
Eye Damage H318: Causes serious eye damagePyrazoles are highly irritating to mucosal membranes; tight-fitting safety goggles are strictly required.
Systemic Toxicity H336: May cause drowsinessAll handling and open-container transfers must occur within a certified fume hood.

Mechanistic Insight: While the GHS codes cover standard exposures, the most severe operational risk comes from the terminal alkyne. The terminal proton is weakly acidic. In the presence of transition metals (especially Copper, Silver, or Palladium) commonly used in synthetic workflows, terminal alkynes can precipitate as metal acetylides. These organometallic complexes are notorious for being highly shock-sensitive and explosive[2].

Operational Safety & Spill Containment

Trust in a safety protocol comes from its ability to mitigate worst-case scenarios. In the event of a spill, the primary threats are flammability (H227) and severe ocular damage (H318).

Step-by-Step Spill Cleanup Protocol:

  • Source Isolation: Immediately extinguish all open flames and remove ignition sources. Ensure the fume hood exhaust is operating at maximum capacity to mitigate vapor accumulation[3].

  • PPE Verification: Don heavy-duty nitrile gloves, a chemically resistant lab coat, and tight-fitting safety goggles. If the spill is large or outside a hood, a respirator may be necessary[4].

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[4]. Self-Validating Check: Never use combustible materials like sawdust or paper towels for the initial absorption, as the chemical itself is a combustible liquid.

  • Non-Sparking Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to collect the saturated absorbent. Place it into a high-density polyethylene (HDPE) container[3].

  • Surface Decontamination: Wash the spill area thoroughly with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

Waste Segregation and Disposal Workflows

The primary disposal route for 3-Ethynyl-1,4-dimethylpyrazole is through a licensed chemical waste facility for high-temperature incineration. Because it is a nitrogenous heterocycle, incineration must occur in a facility equipped with an afterburner and a scrubber to safely manage nitrogen oxide (NOx) emissions[5].

Step-by-Step Disposal Plan:

  • Strict Segregation (The Acetylide Rule): Verify that the designated organic waste carboy contains absolutely NO heavy metal waste (e.g., Cu, Ag, Pd, Ru). If the pyrazole was used in a metathesis or cross-coupling reaction, the transition metal residues must be sequestered and removed (e.g., via fluorous solid-phase extraction or cysteine washing) before the organic waste is bulked[6][7].

  • Solvent Homogenization: Dissolve pure or highly concentrated 3-Ethynyl-1,4-dimethylpyrazole waste in a compatible, combustible solvent (such as ethanol, methanol, or acetone). This dilution facilitates a clean, complete burn during the incineration process[4][5].

  • Containerization: Store the liquid waste in a leak-proof, clearly labeled, and sealed container. Ensure the container material is compatible with the homogenization solvent.

  • Regulatory Labeling: Label the container explicitly: "Hazardous Waste: Combustible Liquid, Contains Terminal Alkyne/Pyrazole Derivatives. DO NOT MIX WITH HEAVY METALS."[4]

  • Final Disposition: Transfer the waste to a licensed environmental disposal service. Provide the disposal company with the exact CAS number (2105612-53-9) and the Safety Data Sheet, explicitly noting the requirement for NOx scrubbing[5][8].

Visualizing the Waste Routing Logic

To ensure flawless execution on the laboratory floor, the following decision tree illustrates the critical path for segregating and disposing of terminal alkyne waste to prevent explosive acetylide formation.

WasteRouting Start Generate 3-Ethynyl-1,4-dimethylpyrazole Waste Decision Does waste contain heavy metals (Cu, Ag, Pd, Ru)? Start->Decision Danger DANGER: Risk of Explosive Metal Acetylides Decision->Danger Yes Safe Standard Alkyne Waste Stream Decision->Safe No Sequestration Perform Metal Sequestration (e.g., Cysteine Wash / F-SPE) Danger->Sequestration Dilution Dissolve in Combustible Solvent (e.g., Ethanol/Acetone) Safe->Dilution Sequestration->Dilution Incineration Licensed Chemical Incineration (Requires Afterburner & Scrubber) Dilution->Incineration

Decision tree for safe disposal of terminal alkyne waste, highlighting heavy metal segregation.

References

  • Benchchem. "Proper Disposal of 4'-Ethynyl-2'-deoxycytidine (EdC): A Step-by-Step Guide." Benchchem. 4

  • NextSDS. "3-ethynyl-1,4-dimethyl-1H-pyrazole — Chemical Substance Information." NextSDS Database.1

  • Benchchem. "Safe Disposal of 4-Pentynamide, N-(2-aminoethyl)-." Benchchem. 2

  • ECHEMI. "1-Ethynyl-3-nitrobenzene SDS." ECHEMI Safety Data Sheets.3

  • AK Scientific, Inc. "Pyrazole Safety Data Sheet." AK Scientific.8

  • ChemicalBook. "Pyrazole - Safety Data Sheet." ChemicalBook. 5

  • National Institutes of Health (NIH) / PMC. "Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination." PMC. 6

  • Google Patents. "CN1255912A - Process for removal of heavy metals." Google Patents. 7

Sources

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